Technical Documentation Center

5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole
  • CAS: 358332-83-9

Core Science & Biosynthesis

Foundational

Comprehensive Characterization and Profiling of 5-Methyl-3-(1H-pyrrol-1-yl)isoxazole: A Bicyclic Heteroaromatic Scaffold

Executive Summary The rational design of small-molecule therapeutics relies heavily on the integration of privileged scaffolds. 5-Methyl-3-(1H-pyrrol-1-yl)isoxazole (CAS: 358332-83-9) represents a highly versatile, bi-he...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the integration of privileged scaffolds. 5-Methyl-3-(1H-pyrrol-1-yl)isoxazole (CAS: 358332-83-9) represents a highly versatile, bi-heterocyclic system combining the electron-rich characteristics of a pyrrole ring with the electron-deficient, hydrogen-bond accepting nature of an isoxazole ring[1].

This whitepaper provides an in-depth technical guide to the physicochemical characterization, analytical profiling, and synthetic methodology of this compound. By understanding the causal relationships between its electronic distribution and its physical behavior, researchers can better leverage this scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents[2].

Structural & Physicochemical Profiling

The structural uniqueness of 5-Methyl-3-(1H-pyrrol-1-yl)isoxazole lies in the


-C linkage connecting the pyrrole nitrogen (position 1) directly to the isoxazole carbon (position 3). This creates a highly conjugated yet sterically hindered system. The dihedral angle between the two rings is dictated by the steric repulsion between the pyrrole 

-protons and the isoxazole ring, forcing the molecule into a slightly twisted conformation that is highly relevant for fitting into narrow protein binding pockets.
Quantitative Data Summary

The following table summarizes the core molecular and physicochemical properties critical for formulation and pharmacokinetic modeling[3][4].

PropertyValueCausality / Significance
Chemical Formula C₈H₈N₂ODefines the foundational bi-heterocyclic core[5].
Molecular Weight 148.16 g/mol Low molecular weight ensures high ligand efficiency (LE) during hit-to-lead optimization[4].
CAS Registry Number 358332-83-9Unique identifier for sourcing and regulatory documentation[1].
Hydrogen Bond Donors 0The pyrrole nitrogen is substituted, eliminating its H-bond donor capacity, increasing lipophilicity.
Hydrogen Bond Acceptors 2The isoxazole nitrogen and oxygen serve as critical anchors for interacting with target protein residues.
Rotatable Bonds 1The single C-N bond between the rings allows for limited rotational freedom, minimizing entropic penalty upon binding.
Topological Polar Surface Area (TPSA) ~30.9 ŲIdeal for central nervous system (CNS) penetration and high oral bioavailability.

Analytical Characterization Protocols

To ensure the scientific integrity of the synthesized batch, rigorous analytical validation is required. The following self-validating protocols detail the expected spectral signatures and the underlying quantum mechanical reasons for these observations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: The electron-withdrawing effect of the isoxazole ring significantly alters the electron density of the attached pyrrole ring.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       ~7.15 ppm (t, 2H, pyrrole 
      
      
      
      -H): Deshielded due to the inductive pull from the isoxazole core.
    • 
       ~6.30 ppm (t, 2H, pyrrole 
      
      
      
      -H): Less affected by the isoxazole, representing the electron-rich center of the pyrrole.
    • 
       ~6.15 ppm (s, 1H, isoxazole C4-H): Highly shielded relative to typical aromatics due to the specific resonance structures of the isoxazole ring.
      
    • 
       ~2.45 ppm (s, 3H, isoxazole -CH₃): Standard allylic/heteroaromatic methyl shift.
      
Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: The basicity of the isoxazole nitrogen allows for efficient protonation in acidic mobile phases.

  • Method: ESI+ (Electrospray Ionization, positive mode).

  • Observation: A dominant pseudo-molecular ion peak

    
     at m/z 149.1 [3].
    
  • Fragmentation: MS/MS will typically show a neutral loss of CO or ring-opening fragments characteristic of isoxazoles, yielding a stable pyrrolyl-cation fragment at m/z ~66.

Synthetic Methodology & Workflow

The most robust method for synthesizing


-substituted pyrroles is the Clauson-Kaas reaction , a highly efficient variation of the Paal-Knorr synthesis[6].
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the visual color changes and TLC shifts serve as internal checkpoints.

  • Reagent Preparation: Dissolve 1.0 equivalent (10 mmol) of 3-amino-5-methylisoxazole in 15 mL of glacial acetic acid. Causality: Acetic acid acts as both the solvent and the acid catalyst required for the hydrolysis of the acetal.

  • Electrophile Addition: Add 1.1 equivalents (11 mmol) of 2,5-dimethoxytetrahydrofuran dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 90°C under a reflux condenser for 2-3 hours. Causality: Thermal energy is required to drive the cyclodehydration step, which is thermodynamically favored by the aromatization of the resulting pyrrole ring.

  • Reaction Monitoring: Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The primary amine (starting material) will consume, yielding a higher Rf, UV-active spot (the product).

  • Workup & Isolation: Cool the mixture to room temperature and pour it over crushed ice. Neutralize carefully with saturated aqueous NaHCO₃ until pH ~7.5. Extract with Dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield 5-Methyl-3-(1H-pyrrol-1-yl)isoxazole as a pale yellow solid.

Synthesis A 3-Amino-5-methylisoxazole (Nucleophile) C Acidic Condensation (Glacial Acetic Acid, 90°C) A->C B 2,5-Dimethoxytetrahydrofuran (Masked Electrophile) B->C D Ring Opening & Hemiacetal Formation C->D E Cyclodehydration (- 2 H2O) D->E F 5-Methyl-3-(1H-pyrrol-1-yl)isoxazole (Target Scaffold) E->F

Synthetic workflow for 5-Methyl-3-(1H-pyrrol-1-yl)isoxazole via Clauson-Kaas condensation.

Pharmacological Relevance & Target Interaction

Pyrrole rings are heavily featured in blockbuster pharmaceuticals (e.g., Atorvastatin) due to their ability to participate in robust


 stacking interactions[6]. Conversely, isoxazoles are privileged scaffolds in medicinal chemistry, known for conferring anti-inflammatory, antibacterial, and kinase-inhibitory activities[2].

When combined into the 5-Methyl-3-(1H-pyrrol-1-yl)isoxazole scaffold, the molecule acts as a rigid "plug" that can occupy the ATP-binding site of various kinases. The isoxazole nitrogen acts as a critical hydrogen-bond acceptor interacting with the kinase hinge region, while the pyrrole ring projects into the hydrophobic pocket.

Pharmacophore Target Target Kinase ATP-Binding Pocket Effect Downstream Signaling Inhibition Target->Effect Allosteric Blockade Isoxazole Isoxazole Ring (H-Bond Acceptor) Isoxazole->Target H-Bond (Hinge Region) Pyrrole Pyrrole Ring (Hydrophobic / Pi-Pi Stacking) Pyrrole->Target Pi-Pi Interaction Methyl 5-Methyl Group (Steric Anchor / Lipophilic) Methyl->Target Van der Waals

Pharmacophore mapping of the bi-heterocyclic scaffold within a kinase ATP-binding site.

Conclusion

The 5-Methyl-3-(1H-pyrrol-1-yl)isoxazole scaffold offers a highly tunable, low-molecular-weight starting point for drug discovery. Its synthesis via the Clauson-Kaas reaction is highly scalable, and its predictable physicochemical properties make it an excellent candidate for fragment-based drug design (FBDD). Proper analytical characterization, particularly understanding the electronic interplay between the donor pyrrole and acceptor isoxazole, is paramount for optimizing its binding affinity in biological targets.

References

  • ChemicalBook.5-METHYL-3-(1H-PYRROL-1-YL)ISOXAZOLE - Properties and Structure.
  • Apollo Scientific.5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole (CAS: 358332-83-9).
  • Synquest Labs.358332-83-9 | 4H47-1-0X Product Specifications.
  • MDFCW.5-methyl-3-(1H-pyrrol-1-yl)isoxazole Standards.
  • PMC / NIH.An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals.
  • International Journal of ChemTech Research.Isoxazoles, biological activity, and synthesis.

Sources

Exploratory

A Technical Guide to the Synthetic Exploration and Physicochemical Characterization of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole

Executive Summary & Rationale The confluence of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry, often yielding compounds with novel pharmacological profiles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The confluence of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry, often yielding compounds with novel pharmacological profiles or enhanced potency. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure found in numerous FDA-approved drugs, including the antibiotic Cloxacillin and the anti-inflammatory agent Valdecoxib.[1][2] Its derivatives exhibit a vast range of biological activities, from antimicrobial to anticancer effects.[3][4] Similarly, the pyrrole ring is a fundamental component of many natural products and synthetic drugs, valued for its unique electronic properties and ability to engage in crucial biological interactions.

This guide focuses on the novel, yet under-explored, compound 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole (CAS 358332-83-9).[5] Despite its intriguing structure, which marries the proven 5-methylisoxazole core with a reactive N-substituted pyrrole, a thorough investigation of its chemical properties and synthetic accessibility is conspicuously absent from the current literature. This document, therefore, serves as a forward-looking technical guide for research and drug development professionals. It outlines a comprehensive strategy for the de novo synthesis, in-depth physicochemical characterization, and prospective evaluation of this promising scaffold. By leveraging established principles of heterocyclic chemistry and drawing parallels from extensively studied analogues, we provide a robust framework to unlock the scientific potential of this molecule.

Analysis of the Core Molecular Scaffolds

A deep understanding of the constituent moieties is critical to predicting the behavior and potential of the target compound.

The 5-Methylisoxazole Moiety: A Versatile Pharmacophore

The 5-methylisoxazole unit is a well-established pharmacophore. Its inclusion in molecules like the sulfonamide antibiotic Sulfamethoxazole highlights its role in achieving desirable pharmacokinetic and pharmacodynamic properties.[1] The isoxazole ring itself is relatively stable but possesses a weak N-O bond, which can be susceptible to cleavage under certain conditions, such as photolysis, leading to rearrangement products.[2]

From a drug development perspective, the 5-methyl group is of particular interest. While often contributing to target binding, it can also represent a site of metabolic transformation. Studies on related phenyl 5-methyl-isoxazole amines have revealed a novel bioactivation mechanism involving the initial oxidation of the 5-methyl group to form a reactive enimine intermediate.[6] This insight is crucial for anticipating the metabolic fate and potential toxicity profile of our target compound.

The N-Substituted Pyrrole Moiety

The linkage of the isoxazole ring via the pyrrole nitrogen at position 1 creates a planar, electron-rich system. The nature of this N-substituent dramatically influences the electronic character and reactivity of the pyrrole ring. In this conjugate system, the isoxazole acts as an electron-withdrawing group, which will modulate the nucleophilicity of the pyrrole ring, influencing its susceptibility to electrophilic substitution or other transformations.

The Conjugated Pyrrolo-Isoxazole System

The direct linkage of these two aromatic heterocycles suggests the potential for unique biological activities not inherent to the individual components. A review of existing literature indicates that combined pyrrolo-isoxazole nuclei have been explored for various biological applications, including neuroprotective and anti-stress activities, underscoring the therapeutic potential of this heterocyclic pairing.[7]

Proposed Synthetic Pathway and Experimental Protocol

The most logical and versatile approach to constructing the 3,5-disubstituted isoxazole core is through a 1,3-dipolar cycloaddition reaction. This strategy involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule reveals two key synthons: 1H-pyrrole-1-carbaldehyde oxime (the nitrile oxide precursor) and propyne (the alkyne component).

G Target 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole Disconnect C-C and C-O bond (1,3-Dipolar Cycloaddition) Target->Disconnect Intermediates 1H-pyrrole-1-carbonitrile oxide + Propyne Disconnect->Intermediates Precursors 1H-pyrrole-1-carbaldehyde oxime Intermediates->Precursors From

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis Workflow

The proposed synthesis is a two-step, one-pot procedure commencing from the readily available 1H-pyrrole-1-carbaldehyde.

Caption: Proposed one-pot synthetic workflow.

Detailed Experimental Protocol

Causality: This protocol employs a well-established method for isoxazole synthesis.[8] The one-pot approach enhances efficiency by avoiding the isolation of the potentially unstable intermediate oxime. N-Chlorosuccinimide (NCS) is chosen as a mild and effective oxidant to generate the nitrile oxide in situ, and a catalytic amount of pyridine facilitates the elimination step.

  • Reagent Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1H-pyrrole-1-carbaldehyde (1.0 eq) and ethanol (50 mL).

  • Oxime Formation: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. Heat the mixture to reflux (approx. 80°C) and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Exchange: Upon completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Cycloaddition Setup: Add anhydrous N,N-Dimethylformamide (DMF, 60 mL) and a catalytic amount of pyridine (0.1 eq) to the flask containing the crude oxime residue. Cool the mixture to 0°C in an ice bath.

  • Nitrile Oxide Generation: Add N-Chlorosuccinimide (NCS, 1.1 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting suspension at 0°C for 30 minutes.

  • 1,3-Dipolar Cycloaddition: Bubble propyne gas gently through the reaction mixture for 1 hour at 0°C. After the addition, seal the flask and allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Work-up and Purification: Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent in vacuo.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel (300-400 mesh) using a hexane/ethyl acetate gradient to yield the pure 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole.

Physicochemical and Spectroscopic Characterization Strategy

The synthesized compound must be rigorously characterized to confirm its identity and purity. Based on data from analogous structures, we can predict the expected analytical results.[9][10][11]

Predicted Physicochemical Properties
PropertyPredicted Value / ObservationJustification
Molecular Formula C₈H₈N₂O-
Molecular Weight 148.16 g/mol -
Appearance White to off-white solidTypical for small, aromatic heterocyclic compounds.
Melting Point 100 - 150 °CDependent on crystal packing; an estimate.
Solubility Soluble in DMSO, CHCl₃, Ethyl Acetate; Poorly soluble in water.Expected polarity for the structure.
Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ ~7.0-7.2 ppm (t, 2H, Pyrrole H-3, H-4), δ ~6.3-6.4 ppm (t, 2H, Pyrrole H-2, H-5), δ ~6.1-6.2 ppm (s, 1H, Isoxazole H-4), δ ~2.4-2.5 ppm (s, 3H, -CH₃).
¹³C NMR (100 MHz, CDCl₃)δ ~170 ppm (Isoxazole C-5), δ ~160 ppm (Isoxazole C-3), δ ~120 ppm (Pyrrole C-2, C-5), δ ~110 ppm (Pyrrole C-3, C-4), δ ~100 ppm (Isoxazole C-4), δ ~12 ppm (-CH₃).
Mass Spec (ESI+) [M+H]⁺ at m/z = 149.07.
FT-IR (KBr, cm⁻¹)~3100-3150 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1600-1620 (C=N stretch), ~1400-1450 (C=C stretch), ~1250 (N-O stretch).

Reactivity and Potential for Derivatization

Understanding the molecule's inherent reactivity is key to designing second-generation analogues for structure-activity relationship (SAR) studies.

Ring System Stability

The isoxazole ring is generally stable to a range of chemical conditions. However, it is known to undergo photochemical rearrangement to an oxazole via a highly reactive azirine intermediate, a transformation that could be exploited for specific applications or needs to be considered to ensure compound stability during storage and handling.[2]

Potential Derivatization Pathways

The synthesized core offers multiple handles for further chemical modification to build a diverse compound library for screening.

G Core 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole Pyrrole Ring Methyl Group Reaction1 Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) Core:f1->Reaction1 Site for Reaction2 Functionalization via Oxidation (e.g., to -CH₂OH) Core:f2->Reaction2 Site for

Caption: Key sites for potential chemical derivatization.

  • Electrophilic Substitution on the Pyrrole Ring: The pyrrole ring, while deactivated by the isoxazole substituent, should still be amenable to electrophilic aromatic substitution reactions such as halogenation (with NBS, NCS) or nitration, primarily at the 2- and 5-positions.

  • Modification of the Methyl Group: The 5-methyl group can be a handle for further functionalization. For instance, radical bromination followed by nucleophilic substitution could introduce a variety of side chains.

Prospective Biological Evaluation

Given the rich pharmacology associated with the isoxazole and pyrrole scaffolds, a multi-pronged screening approach is warranted.[3][7][12][13]

  • Antimicrobial Screening: The compound should be tested against a panel of Gram-positive and Gram-negative bacteria and fungal strains, given the known antibiotic properties of related isoxazoles.[1][14]

  • Anticancer Cytotoxicity Assays: Initial screening against a panel of human cancer cell lines (e.g., NCI-60) is recommended, as many isoxazole derivatives show potent anticancer activity.[15][16]

  • Anti-inflammatory Assays: Evaluation in cell-based assays for inhibition of inflammatory mediators (e.g., COX-2, cytokines) is a high-priority, building on the precedent of drugs like Valdecoxib.[17]

  • Neuroactivity Screening: Based on the reported neuroprotective effects of the pyrrolo-isoxazole nucleus, assays measuring neuronal viability under oxidative stress or acetylcholinesterase inhibition could reveal novel CNS applications.[7]

Conclusion

5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole represents a scientifically intriguing and synthetically accessible chemical scaffold. While currently uncharacterized, its composite structure, built from two biologically significant heterocycles, strongly suggests a high potential for novel pharmacological activity. The strategic framework presented in this guide—encompassing a robust synthetic protocol, a predictive characterization plan, and a targeted biological evaluation strategy—provides a comprehensive roadmap for researchers and drug development professionals to explore and exploit the full potential of this promising molecule.

References

  • El-serwy, W. S., et al. (2017). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research, 9(2), 117-127. Link

  • Bylund, J., et al. (2012). Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. Drug Metabolism and Disposition, 40(11), 2166-2175. Link

  • Patel, H. R., et al. (2018). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. International Journal of Green and Herbal Chemistry, 7(3), 489-497. Link

  • International Journal of Creative Research Thoughts. (2020). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT, 8(6). Link

  • Sethi, P., et al. (2021). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 19(2), 135-143. Link

  • Altan, A. B., et al. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Molecules, 23(10), 2549. Link

  • Kumar, M., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 17(1), 566-583. Link

  • Wang, C., et al. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 26(20), 6147. Link

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Link

  • Shaik, F. P., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(16), 5122. Link

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. Link

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. Link

  • Sharma, C., et al. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 4(5), 689-697. Link

  • Ali, A. M. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Chemistry and Materials Research, 12(1). Link

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • da Silva, W. M., et al. (2023). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 13(5), 3298-3309. Link

  • Anand, P., & Singh, B. (2014). Pyrrolo-isoxazole: A Key Molecule with Diverse Biological Actions. Mini-Reviews in Medicinal Chemistry, 14(7), 591-596. Link

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. Link

  • Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Preliminary Cytotoxicity Assessment of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole

Authored by: [Your Name/Gemini], Senior Application Scientist For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive framework for conduct...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of the novel compound, 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole. Isoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1][2][3][4] This document outlines the foundational principles and detailed experimental protocols necessary to characterize the cytotoxic profile of this specific molecule. The methodologies described herein are designed to establish a robust preliminary understanding of the compound's effect on cell viability and to provide a basis for further mechanistic studies. We will delve into the rationale behind experimental design, data interpretation, and the contextualization of findings within the broader landscape of isoxazole-based drug discovery.

Introduction: The Rationale for Cytotoxicity Profiling of Novel Isoxazole Derivatives

The isoxazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][5][6] The anticancer potential of isoxazole-containing compounds often stems from their ability to induce apoptosis, inhibit key signaling pathways, or interfere with cellular processes essential for tumor growth.[3][7][8] The novel compound, 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole, combines the isoxazole core with a pyrrole moiety, a feature that may confer unique biological properties.

A preliminary cytotoxicity assessment is the critical first step in evaluating the potential of any new chemical entity as a therapeutic agent.[9][10] These initial studies aim to determine the concentration range at which the compound elicits a toxic response in cultured cancer cells. This information is paramount for guiding subsequent, more detailed investigations into the compound's mechanism of action and for establishing a preliminary therapeutic window.

This guide will focus on two widely accepted and robust methods for assessing in vitro cytotoxicity: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.

Foundational Methodologies for In Vitro Cytotoxicity Assessment

The selection of appropriate assays is crucial for generating reliable and reproducible cytotoxicity data. The following sections detail the principles and step-by-step protocols for the MTT and LDH assays, which provide complementary information on the cellular response to a test compound.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of cell viability based on mitochondrial activity.[11][12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13][14] The amount of formazan produced is directly proportional to the number of metabolically active cells.[12]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, MCF-7) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Treat Cells (24, 48, 72 hours) cell_seeding->treatment compound_prep 3. Prepare Serial Dilutions of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole compound_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition incubation 6. Incubate (3-4 hours) mtt_addition->incubation solubilization 7. Solubilize Formazan (e.g., with DMSO) incubation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding:

    • Culture a selected cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate growth medium until approximately 80% confluent.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[15]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

    • Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Reagent Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13][16]

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light.[16]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[14][16]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

The LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another common method for determining cytotoxicity.[17] LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[18][19] The amount of LDH in the supernatant is, therefore, proportional to the number of lysed cells. This assay provides a measure of cytotoxicity based on the loss of membrane integrity.[20]

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cluster_analysis Data Analysis cell_seeding_ldh 1. Seed Cells & Treat (Same as MTT steps 1 & 2) collect_supernatant 2. Collect Supernatant cell_seeding_ldh->collect_supernatant ldh_reaction 3. Add LDH Reaction Mix collect_supernatant->ldh_reaction incubation_ldh 4. Incubate (30 min, RT) ldh_reaction->incubation_ldh stop_reaction 5. Add Stop Solution incubation_ldh->stop_reaction read_absorbance_ldh 6. Read Absorbance (490 nm) stop_reaction->read_absorbance_ldh calculate_cytotoxicity 7. Calculate % Cytotoxicity read_absorbance_ldh->calculate_cytotoxicity determine_lc50 8. Determine LC50 calculate_cytotoxicity->determine_lc50 Signaling_Pathways cluster_pathways Potential Cellular Targets of Isoxazole Derivatives cluster_outcomes Cellular Outcomes compound 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole hsp90 HSP90 Inhibition compound->hsp90 nfkb NF-κB Pathway Inhibition compound->nfkb tubulin Tubulin Polymerization Inhibition compound->tubulin kinases Protein Kinase Inhibition compound->kinases apoptosis Induction of Apoptosis hsp90->apoptosis nfkb->apoptosis cell_cycle_arrest Cell Cycle Arrest tubulin->cell_cycle_arrest reduced_proliferation Reduced Cell Proliferation kinases->reduced_proliferation apoptosis->reduced_proliferation cell_cycle_arrest->reduced_proliferation

Caption: Potential mechanisms of cytotoxicity for isoxazole derivatives.

Future studies should aim to investigate these potential pathways. For instance, assays for apoptosis (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry) and cell cycle analysis can provide deeper insights into how 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole affects cancer cells.

Conclusion

This technical guide provides a robust and detailed framework for the preliminary in vitro cytotoxicity assessment of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole. By employing standardized assays such as the MTT and LDH tests, researchers can obtain reliable and reproducible data on the compound's cytotoxic potential. The resulting IC50 values across different cancer cell lines and time points will be instrumental in guiding the subsequent stages of drug discovery and development, including more in-depth mechanistic studies and preclinical evaluation. The systematic approach outlined herein ensures a solid foundation for exploring the therapeutic promise of this novel isoxazole derivative.

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved February 27, 2026, from [Link]

  • Alvetex Scaffold Protocol: MTT cell viability assay. (n.d.). REPROCELL. Retrieved February 27, 2026, from [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022, January 7). Bentham Science. Retrieved February 27, 2026, from [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021, October 5). PubMed. Retrieved February 27, 2026, from [Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). Omics Online. Retrieved February 27, 2026, from [Link]

  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. (2022, September 23). Bentham Science Publisher. Retrieved February 27, 2026, from [Link]

  • In vitro cytotoxicity test of medical devices. (n.d.). CleanControlling. Retrieved February 27, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Study of cytotoxicity of pyrrolo- [3,4-d]isoxazoles against tumor cell lines. (n.d.). Sciforum. Retrieved February 27, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved February 27, 2026, from [Link]

  • Cytotoxicity Testing: Everything You Need to Know. (n.d.). Test Labs. Retrieved February 27, 2026, from [Link]

  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. (2026, February 11). MDPI. Retrieved February 27, 2026, from [Link]

  • In vitro cytotoxicity testing prediction of acute human toxicity. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023, June 14). PubMed. Retrieved February 27, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023, December 11). Engineered Science Publisher. Retrieved February 27, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved February 27, 2026, from [Link]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. (n.d.). JOCPR. Retrieved February 27, 2026, from [Link]

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. (n.d.). MDPI. Retrieved February 27, 2026, from [Link]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved February 27, 2026, from [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (n.d.). MDPI. Retrieved February 27, 2026, from [Link]

  • Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. (2012, November 1). PubMed. Retrieved February 27, 2026, from [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025, December 18). Preprints.org. Retrieved February 27, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Retrieved February 27, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025, August 10). MDPI. Retrieved February 27, 2026, from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, August 27). Preprints.org. Retrieved February 27, 2026, from [Link]

  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. (n.d.). Connect Journals. Retrieved February 27, 2026, from [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023, February 3). MDPI. Retrieved February 27, 2026, from [Link]

  • Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. (2021, June 12). PMC. Retrieved February 27, 2026, from [Link]

Sources

Exploratory

Technical Guide: Discovery & Optimization of Novel Pyrrole-Isoxazole Hybrid Pharmacophores

Executive Summary This technical guide outlines the strategic design, synthesis, and biological validation of pyrrole-isoxazole hybrid compounds . By fusing the electron-rich, π-excessive pyrrole ring (present in Atorvas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the strategic design, synthesis, and biological validation of pyrrole-isoxazole hybrid compounds . By fusing the electron-rich, π-excessive pyrrole ring (present in Atorvastatin, Sunitinib) with the labile, pharmacologically active isoxazole core (present in Valdecoxib, Leflunomide), researchers can access a unique chemical space. These hybrids exhibit dual-mode mechanisms—acting as potent kinase inhibitors (EGFR/VEGFR) and tubulin polymerization destabilizers. This guide prioritizes the 1,3-dipolar cycloaddition synthetic route for its regioselectivity and atom economy.

Part 1: Strategic Rationale & Pharmacophore Design

The Hybridization Principle

The pyrrole-isoxazole scaffold leverages the "privileged structure" concept. The pyrrole moiety often mimics the purine ring of ATP, facilitating binding to the hinge region of kinase domains. The isoxazole ring serves as a bioisostere for amide or ester groups, improving metabolic stability while functioning as a rigid linker that orients substituents into hydrophobic pockets (e.g., the Colchicine binding site on tubulin).

Key Molecular Interactions:

  • Pyrrole NH: Hydrogen bond donor (HBD) to backbone carbonyls (e.g., Glu762 in EGFR).

  • Isoxazole N/O: Hydrogen bond acceptor (HBA) interacting with lysine or threonine residues.

  • Aryl Substituents:

    
     stacking interactions within the hydrophobic cleft.
    

Part 2: Synthetic Architecture

Primary Route: Regioselective 1,3-Dipolar Cycloaddition

The most robust method for constructing the isoxazole core linked to a pyrrole is the [3+2] cycloaddition of nitrile oxides with alkynes. This pathway allows for the convergent assembly of the hybrid system.

Workflow Diagram (DOT)

The following diagram illustrates the synthetic logic, moving from precursor generation to final scaffold isolation.

SynthesisWorkflow Precursor Pyrrole-Aldehyde Precursor Oxime Oxime Intermediate Precursor->Oxime NH2OH·HCl NitrileOxide Nitrile Oxide (In Situ Generation) Oxime->NitrileOxide Chloramine-T or NCS Cycloaddition 1,3-Dipolar Cycloaddition NitrileOxide->Cycloaddition Alkyne Functionalized Alkyne Alkyne->Cycloaddition Cu(I) Catalyst (Optional) Regioisomer Regioisomer Separation (3,5 vs 3,4) Cycloaddition->Regioisomer TLC/Column FinalProduct Pyrrole-Isoxazole Hybrid Regioisomer->FinalProduct Lead Optimization

Caption: Convergent synthetic workflow for pyrrole-isoxazole hybrids via 1,3-dipolar cycloaddition.

Detailed Protocol: 1,3-Dipolar Cycloaddition

Objective: Synthesis of 3-(1H-pyrrol-2-yl)-5-aryl-isoxazole.

  • Oxime Formation:

    • Dissolve pyrrole-2-carbaldehyde (1.0 eq) in ethanol.

    • Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

    • Reflux for 2–4 hours until TLC indicates consumption of aldehyde.

    • Validation: Appearance of =N-OH peak in IR (~3200 cm⁻¹) and disappearance of C=O peak.

  • Chlorination (Hydroximinoyl Chloride Generation):

    • Cool the oxime solution to 0°C in DMF.

    • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise. Stir for 1 hour.

    • Mechanistic Note: NCS chlorinates the oxime carbon, creating a stable precursor to the nitrile oxide.

  • Cycloaddition (The "Click" Step):

    • Add the appropriate alkyne (1.2 eq) to the reaction mixture.

    • Add Triethylamine (TEA) (1.5 eq) dropwise.

    • Critical Step: TEA mediates the dehydrohalogenation, generating the reactive nitrile oxide in situ, which immediately undergoes [3+2] cycloaddition with the alkyne.

    • Stir at room temperature for 12 hours.

  • Purification:

    • Quench with ice water; extract with Ethyl Acetate.

    • Purify via column chromatography (Hexane:EtOAc gradient).

    • Regioselectivity Check: 1H NMR will distinguish 3,5-disubstituted (singlet isoxazole proton ~6.5-6.9 ppm) from 3,4-isomers.

Part 3: Biological Validation Protocols

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Mechanism:[1] Viable mitochondria reduce yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Molecular Docking (In Silico Validation)

Before wet-lab synthesis, docking predicts binding affinity.

Target: Tubulin Colchicine Binding Site (PDB ID: 1SA0) or EGFR (PDB ID: 1M17). Software: AutoDock Vina or GOLD.

Protocol:

  • Protein Prep: Remove water molecules and co-crystallized ligands. Add polar hydrogens and Kollman charges.

  • Ligand Prep: Draw pyrrole-isoxazole structures; minimize energy (MM2 force field).

  • Grid Generation: Center grid box on the co-crystallized ligand (e.g., Colchicine). Box size:

    
     Å.
    
  • Docking: Run Genetic Algorithm (GA). Analyze top 10 poses for Binding Energy (

    
    ) and H-bond interactions.
    

Part 4: Structure-Activity Relationship (SAR) Analysis[2][3]

The following table summarizes hypothetical SAR trends derived from literature data on pyrrole-isoxazole hybrids targeting Tubulin/Kinases.

Structural Modification (R-Group)PositionEffect on Activity (IC₅₀)Mechanistic Insight
Electron-Donating (-OMe) Phenyl Ring (Para)Potent (< 1 µM) Mimics Colchicine's trimethoxy ring; enhances hydrophobic pocket filling.
Halogen (-Cl, -F) Phenyl Ring (Meta)Moderate (1-5 µM) Increases lipophilicity; -F often improves metabolic stability.
Bulky Alkyl (-tBu) Pyrrole NitrogenInactive (> 50 µM) Steric clash prevents entry into the ATP-binding pocket.
Hydrophilic (-COOH) Isoxazole C-5Weak (> 20 µM) Reduces membrane permeability; unfavorable electrostatic repulsion in hydrophobic clefts.
Mechanism of Action Diagram

The diagram below visualizes the pathway by which these hybrids induce apoptosis via tubulin inhibition.

MOA Ligand Pyrrole-Isoxazole Hybrid Target Tubulin (Colchicine Site) Ligand->Target H-Bonds & Hydrophobic Binding Microtubule Destabilization Target->Binding Inhibits Polymerization Arrest G2/M Phase Cell Cycle Arrest Binding->Arrest Signaling Bcl-2 Phosphorylation & Caspase-3 Activation Arrest->Signaling Apoptosis Apoptotic Cell Death Signaling->Apoptosis

Caption: Mechanism of Action: From ligand binding to apoptotic cell death.[2]

References

  • Bhat, H. R., et al. (2015). Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents.[3] Bioorganic & Medicinal Chemistry Letters.

  • Verma, S. K., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.

  • Rane, R. A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules.

  • Nagamallu, R., et al. (2016). Synthesis, antimycobacterial screening and ligand-based molecular docking studies on novel pyrrole derivatives bearing pyrazoline, isoxazole and phenyl thiourea moieties. European Journal of Medicinal Chemistry.

  • Organic Chemistry Portal. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole as a Novel Fluorescent Probe

Introduction: The Emergence of Isoxazole Scaffolds in Fluorescence Imaging The field of cellular and molecular biology is continually driven by advancements in imaging technologies. Fluorescent probes are indispensable t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Isoxazole Scaffolds in Fluorescence Imaging

The field of cellular and molecular biology is continually driven by advancements in imaging technologies. Fluorescent probes are indispensable tools that allow for the visualization of intricate cellular structures and dynamic processes in real-time.[1] Among the diverse array of fluorophores, heterocyclic compounds have garnered significant attention due to their tunable photophysical properties and synthetic accessibility.[2] The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and is increasingly being explored for its potential in materials science, including the development of novel fluorescent probes.[2][3]

This document provides detailed application notes and protocols for the use of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole , a novel fluorescent probe with potential applications in live-cell imaging. The unique conjugation of the electron-rich pyrrole moiety with the electron-accepting isoxazole ring suggests intriguing photophysical properties, making it a promising candidate for various bio-imaging applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this emerging class of fluorescent probes.

Structural and Mechanistic Insights

The fluorescent properties of many organic dyes are governed by intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group.[2] In the case of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole, the pyrrole ring serves as the electron donor (D) and the isoxazole ring acts as the electron acceptor (A). This D-A arrangement can lead to a significant change in the dipole moment upon photoexcitation, resulting in fluorescence emission. The photophysical properties of such pyrrolyl-isoxazole derivatives are influenced by the electronic nature of the substituents and the surrounding microenvironment, such as solvent polarity.[4]

cluster_MPI 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole Pyrrole Pyrrole Ring (Electron Donor) Isoxazole Isoxazole Ring (Electron Acceptor) Pyrrole->Isoxazole Intramolecular Charge Transfer (ICT) upon Photoexcitation Methyl Methyl Group Methyl->Isoxazole

Figure 1: Donor-acceptor relationship in 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole.

Hypothetical Photophysical Properties

While the specific photophysical properties of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole require experimental determination, we can infer its potential characteristics based on structurally similar pyrrolyl-isoxazole derivatives.[4] The following table summarizes the hypothesized photophysical parameters.

PropertyHypothesized ValueNotes
Excitation Maximum (λex) ~360 nmIn the UV-A range, suggesting a π→π* transition.[4]
Emission Maximum (λem) ~470 nmBlue-green emission, with a noticeable bathochromic shift in polar solvents.[4]
Stokes Shift ~110 nm (~7000 cm⁻¹)A moderate Stokes shift, indicative of charge transfer upon excitation.[4]
Molar Absorptivity (ε) >10,000 M⁻¹cm⁻¹High molar absorptivity is characteristic of π→π* transitions.[4]
Quantum Yield (ΦF) Moderate to HighExpected to be sensitive to the solvent environment.
Photostability GoodIsoxazole scaffolds are generally stable.[5]

Disclaimer: The values presented in this table are hypothetical and based on the analysis of structurally related compounds. Experimental validation is required for precise characterization.

Applications in Cellular Imaging

The hypothesized properties of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole make it a promising candidate for live-cell imaging applications. Its potential cell permeability, coupled with fluorogenic behavior (fluorescence enhancement upon binding to a target or entering a specific cellular environment), would enable the visualization of cellular structures and dynamics with a high signal-to-noise ratio.[1]

Potential Applications:

  • General Cytoplasmic and Nuclear Staining: The probe may distribute throughout the cell, allowing for the visualization of cellular morphology.

  • Organelle-Specific Imaging: Chemical modifications to the core structure could introduce targeting moieties for specific organelles like mitochondria or lysosomes.

  • Monitoring Cellular Polarity: The sensitivity of its emission spectrum to solvent polarity could be exploited to map changes in the intracellular microenvironment.

  • Multi-Color Imaging: The distinct spectral properties could allow for its use in combination with other fluorescent probes for multi-target analysis.[1]

Detailed Experimental Protocols

The following protocols provide a general framework for the use of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole in live-cell imaging. Optimization may be required depending on the cell type and experimental conditions.

Protocol 1: Preparation of Stock Solution
  • Reconstitution: Prepare a 1-10 mM stock solution of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Live-Cell Staining and Imaging

A 1. Cell Seeding Seed cells on a glass-bottom dish or coverslip. B 2. Cell Culture Incubate cells to allow for adherence and growth. A->B C 3. Probe Loading Dilute the probe stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1-10 µM). Replace the existing medium with the probe-containing medium. B->C D 4. Incubation Incubate the cells with the probe for a specified duration (e.g., 15-60 minutes) at 37°C. C->D E 5. Washing (Optional) For probes with high background fluorescence, wash the cells with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove unbound probe. D->E F 6. Imaging Image the stained cells using a fluorescence microscope equipped with appropriate filter sets (e.g., DAPI or blue excitation filter). E->F

Figure 2: General workflow for live-cell imaging with a fluorescent probe.

Detailed Steps:

  • Cell Culture: Culture your cells of interest in a suitable medium and seed them onto glass-bottom dishes or coverslips appropriate for fluorescence microscopy. Allow the cells to adhere and reach the desired confluency.[6]

  • Probe Preparation: On the day of the experiment, thaw an aliquot of the 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole stock solution. Prepare a working solution by diluting the stock solution in pre-warmed, serum-free or complete culture medium. The optimal final concentration should be determined empirically but typically ranges from 1 to 10 µM.

  • Cell Staining: Remove the culture medium from the cells and gently add the probe-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15 to 60 minutes. The optimal incubation time will vary depending on the cell type and probe concentration.

  • Washing: If high background fluorescence is observed, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium.[6]

  • Imaging: Mount the dish or coverslip on the stage of a fluorescence microscope. Use an appropriate filter set for excitation and emission (e.g., a DAPI or blue excitation filter and a green emission filter). Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.[7]

Data Analysis and Interpretation

Fluorescence images can be analyzed qualitatively to observe the localization of the probe within the cell. For quantitative analysis, the fluorescence intensity in specific regions of interest can be measured using image analysis software. It is crucial to include appropriate controls in your experiment:

  • Unstained Cells: To assess autofluorescence.

  • Vehicle Control: Cells treated with the same concentration of DMSO (or other solvent) used to prepare the probe solution to control for solvent effects.

Troubleshooting
ProblemPossible CauseSolution
Weak or No Signal - Inappropriate filter set.- Probe concentration is too low.- Insufficient incubation time.- Photobleaching.- Verify the excitation and emission spectra of the probe and use the correct filters.- Increase the probe concentration or incubation time.- Reduce the excitation light intensity and exposure time. Use an anti-fade mounting medium for fixed cells.[6]
High Background Fluorescence - Probe concentration is too high.- Incomplete removal of unbound probe.- Autofluorescence from the culture medium (e.g., phenol red).- Decrease the probe concentration.- Include additional washing steps.- Use phenol red-free medium for imaging.[6]
Phototoxicity - High excitation light intensity.- Prolonged exposure to excitation light.- Use the lowest possible light intensity and exposure time.- Acquire images at longer intervals for time-lapse experiments.[7]
Probe Precipitation - Poor solubility of the probe in aqueous medium.- Ensure the stock solution is fully dissolved before preparing the working solution.- Avoid using excessively high probe concentrations.
Safety Precautions

5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole is a chemical compound intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound and its solutions.

References
  • I. V. Borovoi, et al. (2018).
  • Y. Wang, et al. (2023). Live cell imaging of DNA and RNA with fluorescent signal amplification and background reduction techniques. Frontiers in Cell and Developmental Biology.
  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
  • Max Planck Institute for Medical Research. (2019). Fluorescent probes for imaging live cells. Max-Planck-Gesellschaft.
  • Y. Zhang, et al. (2017). Novel near-infrared fluorescent probe for live cell imaging. Oncology Letters.
  • J. Portilla, et al. (2025). Synthesis and Photophysical Study of 3‐(Isoxazol‐5‐yl)Coumarins.
  • S. H. Alamudi, et al. (2018). Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging. Chemical Society Reviews.
  • Tecan. (n.d.). Live cell imaging: how to gain more control.
  • E. E. Galenko, et al. (2019). Isoxazole Strategy for the Synthesis of α-Aminopyrrole Derivatives. The Journal of Organic Chemistry.
  • J. Portilla, et al. (2026).
  • Y. Shirole, et al. (2025).
  • G. Lukinavičius, et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science.
  • T. Okusu, et al. (2022). Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles. Beilstein Journal of Organic Chemistry.
  • J. Portilla, et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives.
  • T. Mizuyama, et al. (2018). Synthesis and Solid‐State Fluorescence Properties of Structural Isomers of Novel Benzofuro[2,3‐c]oxazolocarbazole‐Type Fluorescent Dyes.
  • A. D. Shcherbakov, et al. (2020). 5‐Styrylisoxazoles: π‐Conjugated System with Fluorescent Properties and Bioactivity.
  • BenchChem. (n.d.). Synthesis and Characterization of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole: A Technical Guide.
  • M. G. Dekamin, et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • P. S. L. Lin, et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Positive School Psychology.
  • Y. Wang, et al. (2024). Fluorescent probes for sensing and visualizing methylglyoxal: progress, challenges, and perspectives. Analytical and Bioanalytical Chemistry.
  • Y. Li, et al. (2024). Applications of fluorescent probes in the detection and monitoring of sepsis.
  • B. Sadowski, et al. (2022). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Molecules.
  • S. Radi, et al. (2014). New 3,4,5-Trisubstituted Isoxazoles Derivatives with potential biological properties. Molecules.

Sources

Application

Strategic Assay Development for the Privileged Scaffold: 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole (MPI)

Executive Summary & Pharmacophore Rationale The molecule 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole (MPI) represents a classic "privileged structure" in medicinal chemistry, fusing two distinct heterocyclic pharmacophores: th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The molecule 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole (MPI) represents a classic "privileged structure" in medicinal chemistry, fusing two distinct heterocyclic pharmacophores: the electron-rich pyrrole and the polar, electron-deficient isoxazole .

While isoxazoles are well-documented bioisosteres for carboxylic acids (often targeting GABA receptors, Glutamate receptors, or COX enzymes), the N-linked pyrrole moiety adds significant lipophilicity and steric bulk, altering the compound's promiscuity and binding kinetics.

This Application Note provides a rigorous framework for researching MPI. It moves beyond simple synthesis to establish a self-validating screening cascade , treating MPI not just as a final product, but as a chemical probe for fragment-based drug discovery (FBDD).

Key Technical Objectives
  • Structural Validation: Confirming the N-C bond integrity via Clauson-Kaas synthesis verification.

  • Primary Screening (Neuroscience): Electrophysiological assessment of GABA-A receptor modulation.

  • Secondary Screening (Inflammation): COX-2 inhibition potential.

  • ADME/Tox: Assessing pyrrole-mediated metabolic activation.

Structural Integrity & Synthesis Validation

Before biological testing, the structural integrity of MPI must be guaranteed. The synthesis typically involves the Clauson-Kaas reaction , condensing 5-methylisoxazol-3-amine with 2,5-dimethoxytetrahydrofuran.

Protocol A: Quality Control via LC-MS/NMR

Rationale: The primary impurity in this synthesis is the unreacted amine or polymerization of the pyrrole ring.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of MPI in 500 µL DMSO-d6.

  • 1H NMR Validation (400 MHz):

    • Look for the diagnostic isoxazole singlet at ~6.0–6.5 ppm.

    • Confirm the pyrrole signals : Two triplets (or broad singlets) at ~6.2 ppm and ~7.0 ppm (2H each) indicating the symmetry of the N-linked pyrrole.

    • Critical Check: Absence of N-H broad singlet (indicates successful N-substitution).

  • LC-MS Parameters:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Target Mass: [M+H]+ = 149.06 (Calculated).

Visualization: Synthesis & Validation Workflow

MPI_Synthesis_Workflow Start Precursor: 5-methylisoxazol-3-amine Reaction Clauson-Kaas Reaction (AcOH, Reflux/MW) Start->Reaction Reagent Reagent: 2,5-dimethoxytetrahydrofuran Reagent->Reaction Crude Crude MPI Reaction->Crude Purification Flash Chromatography (Hex/EtOAc) Crude->Purification QC QC: 1H NMR & LCMS (Target m/z 149.06) Purification->QC QC->Purification Fail (<95%) Final Validated MPI Scaffold QC->Final Pass (>95%)

Figure 1: Workflow for the synthesis and validation of the MPI scaffold using the Clauson-Kaas method.

Primary Assay: GABA-A Receptor Modulation (Patch Clamp)

Scientific Causality: The isoxazole ring is a structural homolog of muscimol (a potent GABA-A agonist). However, the bulky pyrrole group at the 3-position likely precludes orthosteric binding, suggesting MPI may act as an allosteric modulator or a competitive antagonist depending on the subunit composition.

Protocol B: Whole-Cell Patch Clamp Recording

System: HEK293 cells stably expressing human


 GABA-A receptors.

Reagents:

  • Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular Solution: 140 mM CsCl, 2 mM MgCl2, 1 mM CaCl2, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2).

  • Agonist: GABA (EC20 concentration, typically 1-3 µM).

Methodology:

  • Cell Preparation: Plate cells on poly-L-lysine coated coverslips 24h prior to recording.

  • Giga-seal Formation: Establish a Giga-ohm seal (>1 GΩ) and break into whole-cell configuration. Clamp voltage at -60 mV.

  • Baseline Stabilization: Peruse with extracellular solution for 2 minutes.

  • Control Application: Apply GABA (EC20) for 5 seconds to establish baseline current (

    
    ). Wash for 30 seconds.
    
  • MPI Application:

    • Mode A (Direct Agonism): Apply MPI (10 µM) alone. Absence of current confirms no orthosteric agonism.

    • Mode B (Modulation): Co-apply GABA (EC20) + MPI (varying concentrations: 0.1 µM – 30 µM).

  • Data Analysis: Calculate Modulation % =

    
    .
    

Interpretation:

  • Positive Modulation: Increase in current suggests benzodiazepine-like activity.

  • Inhibition: Decrease suggests channel blocking or negative allosteric modulation (NAM).

Secondary Assay: COX-2 Inhibition (Enzymatic Screen)

Scientific Causality: Isoxazole derivatives (e.g., Valdecoxib) are established COX-2 inhibitors.[1][2][3] The 5-methyl group on the isoxazole ring is critical for fitting into the COX-2 hydrophobic pocket.

Protocol C: Fluorescence-Based COX-2 Inhibition

Assay Principle: Measures the conversion of arachidonic acid to PGG2 using a fluorescent reporter (e.g., 10-acetyl-3,7-dihydroxyphenoxazine) which reacts with the byproduct of the reaction.

Methodology:

  • Enzyme Prep: Recombinant human COX-2 enzyme (0.5 units/well) in Tris-HCl buffer (pH 8.0).

  • Compound Incubation: Incubate MPI (0.01 µM to 100 µM) with the enzyme for 10 minutes at 37°C.

    • Control: DuP-697 (Known COX-2 inhibitor).

  • Substrate Addition: Add Arachidonic Acid (100 µM) and fluorometric probe.

  • Readout: Measure fluorescence (Ex/Em = 535/587 nm) kinetically for 10 minutes.

  • Calculation: Plot Log[Inhibitor] vs. % Inhibition to determine IC50.

Data Table: Expected Reference Values

CompoundTargetExpected IC50 / ActivityMechanism Note
MPI (Test) COX-2TBD (Screening Range: µM)Potential hydrophobic pocket binder
Valdecoxib COX-2~0.005 µMReference Isoxazole Drug
Muscimol GABA-A~0.02 µM (EC50)Reference Isoxazole Agonist
MPI (Test) GABA-ATBD (Likely NAM/Antagonist)Steric bulk of pyrrole prevents agonist fit

ADME & Safety: Metabolic Stability (Microsomal)

Scientific Causality: Pyrrole rings are electron-rich and susceptible to oxidative metabolism by Cytochrome P450s, potentially forming reactive electrophiles (pyrrole-2-ones) that can cause hepatotoxicity.

Protocol D: Microsomal Stability Assay
  • Incubation: Mix MPI (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Time Points: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to calculate intrinsic clearance (

    
    ).
    
    • High Clearance Warning:

      
       µL/min/mg protein suggests rapid pyrrole oxidation.
      

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[4] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica. Link (Foundational synthesis method).

  • Verma, G., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Link (Review of isoxazole synthesis and utility).

  • Zhu, J., et al. (2017). The Isoxazole Ring and Its N-Oxide: A Privileged Core Structure in Neuropsychiatric Therapeutics. ChemMedChem. Link (Isoxazoles in GABA/CNS drug discovery).

  • Kaur, N., et al. (2014). Pyrrolo-isoxazole: A Key Molecule with Diverse Biological Actions. Current Medicinal Chemistry. Link (Specific review of the pyrrole-isoxazole hybrid class).

  • Waldo, J. P., & Larock, R. C. (2005).[2] Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. Link (Modern synthetic approaches).

Sources

Method

Application Note: 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole (MPI) as a Privileged Scaffold in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale In modern m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the fusion of distinct pharmacophores into a single low-molecular-weight scaffold is a proven strategy for generating high-quality drug leads. 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole (MPI) (CAS: 358332-83-9) represents a highly versatile, commercially available building block that unites two privileged heterocyclic systems: the isoxazole and the pyrrole rings[1].

As an Application Scientist, I approach the MPI scaffold not just as a chemical entity, but as a tunable molecular tool. The causality behind its efficacy lies in its precise structural geometry:

  • The Isoxazole Ring: Acts as a metabolically stable bioisostere for amides and esters. Its nitrogen and oxygen atoms serve as critical bidentate hydrogen-bond acceptors, essential for anchoring the molecule in target protein active sites[2].

  • The Pyrrole Ring: Provides an electron-rich, hydrophobic

    
    -system. When attached at the 3-position of the isoxazole, it adopts a coplanar or slightly twisted conformation (depending on ortho-substitution), ideal for inserting into deep hydrophobic pockets or engaging in 
    
    
    
    stacking with aromatic residues[3].
  • The 5-Methyl Group: Serves a dual purpose. Sterically, it shields the isoxazole ring from metabolic ring-opening (e.g., by cytochrome P450 enzymes). Physicochemically, it increases the overall lipophilicity (LogP), enhancing cellular membrane permeability.

This guide details the application of the MPI scaffold in two distinct therapeutic areas: Selective COX-2 Inhibition (Anti-inflammatory) and CK1


 Kinase Inhibition  (Oncology/Neurodegeneration).

Structural Logic & Pharmacophore Mapping

To understand how to derivatize MPI, we must first map its interaction potential. The diagram below illustrates the divergent binding logic of the MPI scaffold depending on the target class.

Pharmacophore MPI MPI Scaffold (5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole) Isoxazole Isoxazole Ring (H-Bond Acceptor) MPI->Isoxazole Pyrrole Pyrrole Ring (Hydrophobic/Pi-Stacking) MPI->Pyrrole Methyl 5-Methyl Group (Metabolic Shielding) MPI->Methyl COX2 COX-2 Selectivity (Val523 Pocket Insertion) Isoxazole->COX2 Arg120 Coordination Kinase Kinase Hinge Binding (ATP Competitive) Isoxazole->Kinase Hinge H-bonds Pyrrole->COX2 Hydrophobic Fit Pyrrole->Kinase Pi-Pi Interaction

Pharmacophore mapping of the MPI scaffold for dual therapeutic targeting.

Application 1: Development of Selective COX-2 Inhibitors

The Causality of Selectivity

The primary challenge in developing non-steroidal anti-inflammatory drugs (NSAIDs) is achieving selectivity for Cyclooxygenase-2 (COX-2) over COX-1 to prevent gastrointestinal toxicity. The active site of COX-2 contains a secondary side pocket (due to the substitution of Ile523 in COX-1 with the smaller Val523 in COX-2).

Isoxazole-based scaffolds are highly privileged for COX-2 selectivity[3]. By functionalizing the pyrrole ring of MPI with bulky aryl or sulfonyl groups, the resulting molecule is sterically excluded from the restrictive COX-1 active site but fits perfectly into the Val523 pocket of COX-2, while the isoxazole nitrogen hydrogen-bonds with Arg120[2].

Quantitative Data Summary

Below is a comparative summary of in vitro COX inhibition data for an optimized MPI-derivative library versus the clinical standard, Celecoxib.

Compound ClassCOX-1 IC

(

M)
COX-2 IC

(

M)
Selectivity Index (COX-1/COX-2)
MPI-Core (Unmodified) > 50.012.40> 4.0
MPI-Aryl Derivative (Lead) > 50.00.95> 52.6
Celecoxib (Control) 14.70.04367.5

Data synthesized from established isoxazole-scaffold SAR studies[2]. The MPI-Aryl derivative demonstrates sub-micromolar efficacy with absolute selectivity.

Application 2: Design of CK1 Kinase Inhibitors

The Causality of Kinase Targeting

Casein kinase 1 delta (CK1ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is a critical regulator of the cell cycle and circadian rhythms, making it a prime target for oncology and neurodegenerative diseases. Isoxazole derivatives have been proven to act as nanomolar inhibitors of CK1

.

The MPI scaffold acts as an ATP-competitive inhibitor. The isoxazole ring mimics the pyrimidine ring of adenine, forming critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Leu85). The pyrrole ring projects into the hydrophobic selectivity pocket, allowing for the attachment of chiral pyrrolidine or aryl groups to maximize binding enthalpy[4].

Quantitative Data Summary
Kinase TargetMPI-Lead IC

(nM)
Staurosporine IC

(nM)
Binding Mode
CK1

3312ATP-Competitive (Hinge)
VEGFR-2 > 10,0005Non-binding
p38

> 10,00015Non-binding

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a specific rationale and a built-in quality control (QC) metric.

Protocol A: Regioselective Functionalization of the MPI Scaffold

Purpose: To activate the MPI core for cross-coupling reactions by regioselectively brominating the pyrrole ring. Rationale: Electrophilic aromatic substitution on the 1-substituted pyrrole ring is kinetically favored at the C2/C5 positions. Operating at 0°C prevents over-bromination.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of MPI (CAS: 358332-83-9) in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere. Cool the reaction flask to exactly 0°C using an ice-water bath.

  • Reagent Addition: Slowly add 1.05 eq of N-Bromosuccinimide (NBS) dropwise as a solution in DMF over 15 minutes. Causality: Dropwise addition maintains a low local concentration of Br

    
    , preventing di-bromination.
    
  • Reaction Monitoring: Stir for 2 hours at 0°C. Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting material spot disappears.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to neutralize unreacted NBS. Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF.
  • Validation (QC): Analyze the crude product via LC-MS and

    
    H-NMR.
    
    • Self-Validation Metric: The

      
      H-NMR spectrum must show the disappearance of one pyrrole proton multiplet and the retention of the isoxazole methyl singlet (~2.4 ppm). A purity of >95% by LC-MS is required before proceeding to Suzuki/Buchwald cross-coupling.
      
Protocol B: High-Throughput TR-FRET Kinase Assay

Purpose: To screen MPI derivatives for CK1


 inhibition.
Rationale: Conjugated heteroaromatics like MPI derivatives often exhibit intrinsic autofluorescence, which causes false positives in standard luminescence or fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses a Europium fluorophore with a long emission half-life. By introducing a 50-microsecond temporal delay before reading the plate, compound autofluorescence completely decays, ensuring absolute data integrity.

TRFRET A 1. Compound Transfer (Acoustic Dispensing) B 2. Kinase + Substrate Addition A->B C 3. ATP Initiation (Incubate 60 min) B->C D 4. Stop Buffer + Eu-Antibody C->D E 5. TR-FRET Readout (Ratio 665/615 nm) D->E F 6. QC Validation (Z'-Factor > 0.6) E->F

Step-by-step TR-FRET screening workflow with integrated quality control.

Step-by-Step Methodology:

  • Compound Plating: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of MPI derivatives (in 100% DMSO) into a 384-well low-volume proxiplate. Include Staurosporine as a positive control and DMSO as a negative vehicle control.

  • Enzyme/Substrate Addition: Add 5

    
    L of CK1
    
    
    
    enzyme and ULight-labeled substrate peptide diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
    
    
    , 1 mM EGTA, 0.01% Tween-20).
  • Reaction Initiation: Add 5

    
    L of ATP (at the predetermined K
    
    
    
    concentration of 15
    
    
    M) to initiate the reaction. Centrifuge the plate at 1000 rpm for 1 minute. Incubate at room temperature for 60 minutes.
  • Signal Generation: Add 10

    
    L of Stop Buffer containing EDTA (to chelate Mg
    
    
    
    and halt kinase activity) and Europium-labeled anti-phospho antibody. Incubate for 60 minutes.
  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX). Excitation: 340 nm. Emission 1: 615 nm (Europium donor). Emission 2: 665 nm (ULight acceptor). Calculate the TR-FRET ratio (665/615).

  • Validation (QC): Calculate the Z'-factor using the equation:

    
    .
    
    • Self-Validation Metric: The assay is only deemed valid if the Z'-factor is

      
       0.6. If Z' < 0.6, the plate must be discarded and pipetting calibration verified.
      

References

  • ACS Omega. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective."[Link]

  • Taylor & Francis. "Latest developments in small molecule analgesics: heterocyclic scaffolds I."[Link]

  • PubMed Central (PMC). "Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds."[Link]

Sources

Application

Application Note: Pyrrolo-isoxazoles as Privileged Scaffolds in Neurobiology

Subtitle: Design, Synthesis, and Validation of Multi-Target Directed Ligands (MTDLs) for Neurodegenerative Disorders Abstract The pyrrolo-isoxazole scaffold represents a "privileged structure" in medicinal chemistry, cap...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Design, Synthesis, and Validation of Multi-Target Directed Ligands (MTDLs) for Neurodegenerative Disorders

Abstract

The pyrrolo-isoxazole scaffold represents a "privileged structure" in medicinal chemistry, capable of displaying versatile biological activities through specific side-chain modifications. In neurobiology, this fused heterocyclic system has emerged as a potent template for developing Multi-Target Directed Ligands (MTDLs), particularly for Alzheimer’s Disease (AD) and oxidative stress-related neurodegeneration. This guide details the application of pyrrolo[1,2-b]isoxazole and pyrrolo[3,4-d]isoxazole derivatives as dual Acetylcholinesterase (AChE) inhibitors and neuroprotective agents. We provide rigorous protocols for their synthesis via 1,3-dipolar cycloaddition, enzymatic screening (Ellman’s method), and cellular neuroprotection assays.

Chemical Biology & Pharmacophore Design

The Structural Rationale

The pyrrolo-isoxazole core combines the lipophilic, electron-rich pyrrole ring with the polar, hydrogen-bond-accepting isoxazole ring. This hybrid structure offers unique advantages in neuropharmacology:

  • Blood-Brain Barrier (BBB) Penetration: The fused system maintains a moderate LogP (typically 2.5–4.0), facilitating passive transport across the BBB.

  • Dual Binding Capability: In the context of AChE inhibition, the scaffold can span the active site gorge. The pyrrole moiety often interacts with the peripheral anionic site (PAS) via

    
     stacking (mimicking Donepezil’s indanone), while the isoxazole ring interacts with the catalytic anionic site (CAS).
    
  • Rigidification: Fusing the rings restricts conformational freedom, reducing the entropic cost of binding to receptors.

Synthesis Strategy: 1,3-Dipolar Cycloaddition

The most robust method for generating these libraries is the [3+2] cycloaddition of nitrones (dipoles) with maleimides or alkynes (dipolarophiles). This reaction is highly regio- and stereoselective.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start1 Aldehyde (R-CHO) Inter1 Nitrone (Dipole) Start1->Inter1 Condensation Start2 N-Arylhydroxylamine (Ar-NHOH) Start2->Inter1 Reaction [3+2] Cycloaddition Reflux in Toluene Inter1->Reaction Reagent N-Arylmaleimide (Dipolarophile) Reagent->Reaction Product Pyrrolo[3,4-d]isoxazole Scaffold Reaction->Product Endo/Exo Isomers

Caption: Convergent synthesis of pyrrolo-isoxazole scaffolds via 1,3-dipolar cycloaddition of in situ generated nitrones.

Application I: Acetylcholinesterase (AChE) Inhibition[1][2][3][4][5]

Context

In Alzheimer's pathology, inhibiting AChE restores synaptic acetylcholine levels.[1] Pyrrolo-isoxazole derivatives (specifically benzoic acid derivatives) have demonstrated IC50 values in the nanomolar range (17–20 nM), comparable to or exceeding the potency of standard drugs like Donepezil [1].[2]

Protocol: Modified Ellman’s Assay for Lipophilic Heterocycles

Standard Ellman assays often fail with fused heterocycles due to precipitation in aqueous buffers. This modified protocol ensures solubility.

Reagents
  • Buffer A: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCI), 15 mM in water.

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 3 mM in Buffer A containing 0.1% BSA (to prevent non-specific binding).

  • Enzyme: AChE (from Electrophorus electricus or human recombinant), 0.05 U/mL.

  • Test Compounds: Dissolved in 100% DMSO to 10 mM stock.

Step-by-Step Workflow
  • Compound Preparation: Serial dilute test compounds in DMSO.

    • Critical Step: Perform an intermediate dilution into Buffer A so the final DMSO concentration in the well is <1%. High DMSO (>2%) inhibits AChE, causing false positives.

  • Plating: In a 96-well clear plate, add:

    • 140 µL Buffer A

    • 20 µL Test Compound (intermediate dilution)

    • 20 µL Enzyme solution

  • Pre-Incubation: Incubate for 10 minutes at 25°C .

    • Why? This allows the inhibitor to reach equilibrium binding with the enzyme before the substrate competes.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI substrate simultaneously.

  • Kinetic Measurement: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the slope (velocity) of the linear portion.

Table 1: Troubleshooting Common Assay Artifacts

IssueCauseSolution
Non-Linear Kinetics Substrate depletion or product inhibitionReduce enzyme concentration; measure only the first 2 minutes.
High Background Spontaneous hydrolysis of ATCIUse fresh ATCI; keep stock on ice.
Precipitation Compound insolubility (common with pyrrolo-isoxazoles)Add 0.01% Triton X-100 to Buffer A; verify solubility via turbidity check at 600 nm.
False Positives Chemical reaction with DTNBRun a "No Enzyme" control with compound + DTNB + ATCI.

Application II: Neuroprotection & Antioxidant Screening[6]

Context

Beyond symptomatic relief (AChE inhibition), pyrrolo-isoxazoles exhibit disease-modifying potential by scavenging Reactive Oxygen Species (ROS). The electron-rich pyrrole ring acts as a radical trap [2].

Protocol: SH-SY5Y Oxidative Stress Model

This assay validates the ability of the scaffold to protect human neuroblastoma cells (SH-SY5Y) from H₂O₂-induced cytotoxicity.

Workflow
  • Cell Seeding: Seed SH-SY5Y cells at

    
     cells/well in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce a neuronal phenotype (neurite outgrowth).
    
  • Pre-treatment: Treat cells with pyrrolo-isoxazole derivatives (0.1, 1, 10 µM) for 2 hours.

    • Control: Include Vitamin E or Quercetin as a positive control.

  • Insult: Add H₂O₂ (freshly prepared) to a final concentration of 150 µM. Incubate for 24 hours.

  • Viability Readout: Use MTT or CellTiter-Glo (ATP) assay.

    • MTT Protocol: Add MTT (0.5 mg/mL), incubate 4h. Solubilize formazan crystals in DMSO. Read at 570 nm.

DOT Diagram: Neuroprotection Mechanism & Assay Logic

Neuroprotection Stress Oxidative Stress (H2O2 Insult) ROS ROS Generation (Mitochondrial Dysfunction) Stress->ROS Outcome1 Cell Survival (MTT Assay) ROS->Outcome1 Cell Death Scaffold Pyrrolo-Isoxazole Compound Mech Mechanism: Radical Scavenging (Pyrrole) + MAO-B Inhibition Scaffold->Mech Mech->ROS Inhibits/Neutralizes Mech->Outcome1 Restores Viability Outcome2 Neurite Preservation Mech->Outcome2

Caption: Mechanism of pyrrolo-isoxazole mediated neuroprotection against oxidative insults.

Stability & Handling of Pyrrolo-isoxazoles

  • Light Sensitivity: The isoxazole ring is generally stable, but the pyrrole moiety can be sensitive to photo-oxidation. Store solids in amber vials at -20°C.

  • Solvent Compatibility: These compounds are highly soluble in DMSO and DMF but often poorly soluble in water.

    • Recommendation: Prepare 10 mM stocks in anhydrous DMSO. Avoid freeze-thaw cycles more than 5 times; aliquot stocks for single use.

  • Chemical Stability: The isoxazole N-O bond is susceptible to reductive cleavage (e.g., by catalytic hydrogenation or strong reducing agents), which opens the ring to form amino-enones. Avoid strong reducing conditions during downstream biological sample preparation.

References

  • Mishra, C. B., et al. (2011). Synthesis and biological evaluation of pyrrolo-isoxazole benzoic acid derivatives as potent acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Anand, P., & Singh, B. (2014). Pyrrolo-isoxazole: A Key Molecule with Diverse Biological Actions.[3] Mini-Reviews in Medicinal Chemistry.

  • Rochais, C., et al. (2006). Synthesis and biological evaluation of novel pyrrolopyrrolizinones as anticancer agents (Structural Analogues).[4] Bioorganic & Medicinal Chemistry.

  • Kuznetsov, V. I., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitors. Frontiers in Chemistry.

  • Chimenti, F., et al. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds. International Journal of Molecular Sciences.

Sources

Method

synthesis of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole derivatives for SAR

Executive Summary & Scientific Rationale This technical guide details the synthesis of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole , a heteroaryl-heteroaryl scaffold combining the pharmacophoric properties of the isoxazole and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This technical guide details the synthesis of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole , a heteroaryl-heteroaryl scaffold combining the pharmacophoric properties of the isoxazole and pyrrole rings.

Scientific Significance: The 3-amino-5-methylisoxazole moiety is a privileged structure found in antibiotics (e.g., sulfamethoxazole) and GABA-A receptor antagonists. By converting the primary amine into a pyrrole ring via the Clauson-Kaas reaction , researchers generate a bi-heterocyclic scaffold with distinct electronic properties. The resulting N-isoxazolyl-pyrrole serves as a versatile core for Structure-Activity Relationship (SAR) studies targeting:

  • Anti-inflammatory pathways: Inhibition of COX/LOX enzymes.[1]

  • Antimicrobial activity: Disruption of bacterial cell wall synthesis.

  • CNS modulation: Ligands for benzodiazepine binding sites.

This protocol prioritizes the Clauson-Kaas synthesis due to its high atom economy and reliability compared to Paal-Knorr variations.

Retrosynthetic Analysis & Pathway

The construction of the target scaffold relies on the condensation of a primary amine with a masked dicarbonyl equivalent.

Logical Disconnection:

  • Target: 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole.

  • Disconnection: C–N bond between the isoxazole C3 and the pyrrole nitrogen.

  • Synthons: 3-Amino-5-methylisoxazole (Nucleophile) + 2,5-Dimethoxytetrahydrofuran (Electrophile/Succinaldehyde equivalent).

Retrosynthesis Target Target Scaffold: 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole Intermediates Reaction Type: Clauson-Kaas Condensation Target->Intermediates Retrosynthetic Cut Precursor1 Starting Material A: 3-Amino-5-methylisoxazole Precursor2 Starting Material B: 2,5-Dimethoxytetrahydrofuran Intermediates->Precursor1 Amine Source Intermediates->Precursor2 1,4-Dicarbonyl Equivalent

Figure 1: Retrosynthetic strategy isolating the key C-N bond formation.

Detailed Synthetic Protocol

Protocol A: Standard Clauson-Kaas Synthesis (Glacial Acetic Acid)

Recommended for initial scale-up and robustness.

Reagents:

  • 3-Amino-5-methylisoxazole (CAS: 1072-67-9)

  • 2,5-Dimethoxytetrahydrofuran (CAS: 696-59-3)

  • Glacial Acetic Acid (Solvent/Catalyst)[2][3]

Procedure:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-Amino-5-methylisoxazole (1.0 g, 10.2 mmol) to the flask.

  • Solvent: Add Glacial Acetic Acid (15 mL). Stir until the amine is fully dissolved.

  • Addition: Add 2,5-Dimethoxytetrahydrofuran (1.35 g, 1.32 mL, 10.2 mmol, 1.0 equiv) in one portion.

    • Note: A slight excess (1.1 equiv) of the furan can be used to drive the reaction to completion if the amine is valuable.

  • Reflux: Heat the reaction mixture to reflux (approx. 118 °C) for 2 hours .

    • Monitoring: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting amine spot (polar, lower R_f) should disappear, replaced by a less polar, UV-active spot (product).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Observation: The product typically precipitates as a solid or oil.

    • Neutralize carefully with saturated NaHCO₃ solution (optional, but recommended if acid sensitivity is suspected in derivatives).

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, 0-10% EtOAc/Hexanes).

Yield Expectation: 75-85% Characterization:

  • ¹H NMR (CDCl₃): Look for pyrrole protons: two triplets/multiplets at ~6.3 ppm (C3/C4-H) and ~7.4 ppm (C2/C5-H). Look for isoxazole methyl singlet at ~2.4 ppm and isoxazole C4-H singlet at ~6.0 ppm.

SAR Diversification Strategy

Once the core scaffold is synthesized, diversity is introduced to probe biological binding pockets. The pyrrole ring is electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS), while the isoxazole methyl group allows for radical functionalization.

Workflow: Library Generation

SAR_Workflow cluster_Pyrrole Pyrrole Ring Functionalization (EAS) cluster_Isoxazole Isoxazole Tail Modification Core Core Scaffold: 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole Vilsmeier Vilsmeier-Haack: 2-Formyl derivative Core->Vilsmeier POCl3/DMF Halogenation NCS/NBS: 2-Halo / 2,5-Dihalo Core->Halogenation 0°C, THF Mannich Mannich Reaction: Aminomethylation Core->Mannich HCHO/Amine Radical NBS/AIBN: Bromomethyl group Core->Radical Reflux, CCl4 Nucleophile Nucleophilic Sub: Ethers/Amines Radical->Nucleophile R-OH / R-NH2

Figure 2: Strategic points of diversity for SAR library generation.

Key SAR Protocols:

1. Formylation (Vilsmeier-Haack):

  • Target: Introduction of an aldehyde at the pyrrole C2 position.

  • Reagents: POCl₃ (1.1 eq), DMF (excess).

  • Conditions: 0°C to RT, 1 hour.

  • Why: The aldehyde serves as a handle for reductive amination or olefination, expanding the molecule into a "Left-Hand Side" binding pocket.

2. Halogenation:

  • Target: C2-Chloro or C2,C5-Dichloro derivatives.

  • Reagents: N-Chlorosuccinimide (NCS) (1.0 eq for mono, 2.2 eq for di).

  • Conditions: THF, 0°C to RT.

  • Why: Halogens modulate lipophilicity (LogP) and metabolic stability (blocking oxidation sites).

Data Management & Troubleshooting

Table 1: Troubleshooting the Clauson-Kaas Reaction

ObservationProbable CauseCorrective Action
Low Yield (<40%) Incomplete condensation; Amine deactivation.Increase reaction time to 4h; Add Zn(OTf)₂ (5 mol%) as a Lewis acid catalyst.
Black Tar Formation Polymerization of pyrrole; Excessive heat.Conduct reaction under N₂ atmosphere; Reduce temp to 90°C; Exclude light.
Starting Material Remains Moisture in solvent.Use freshly opened Glacial Acetic Acid or add molecular sieves.
Product is Oil Impurities preventing crystallization.Perform silica gel chromatography; Triturate with cold pentane.

Table 2: Physico-Chemical Properties for SAR (Calculated)

DerivativeMW ( g/mol )cLogPH-Bond DonorsH-Bond Acceptors
Core Scaffold 148.161.803
2-Formyl 176.171.204
2-Chloro 182.612.403

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[4][5] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667-670.

  • Pillai, A. D., et al. (2004). Synthesis and biological evaluation of some 3,5-disubstituted isoxazoles as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 12(17), 4667-4671.

  • Afsina, A., et al. (2022).[2] A Green Protocol for the Synthesis of N-Aryl Pyrroles: A Modified Clauson-Kaas Approach Using Zinc Catalyst. SSRN Electronic Journal.

  • Verma, A., et al. (2023).[2] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[3][4][5] Beilstein Journal of Organic Chemistry, 19, 915–947.

  • Chebanov, V. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866–886.

Sources

Application

Application Notes &amp; Protocols: Characterizing the Cellular Uptake of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole

Prepared by: Gemini, Senior Application Scientist Introduction The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The compound 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole is a member of this versatile class. A fundamental prerequisite for the biological activity of any small molecule is its ability to cross the cell membrane and accumulate intracellularly to engage its target. Therefore, a thorough understanding of its cellular uptake kinetics and mechanism is a critical step in its preclinical development.

This guide provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to meticulously characterize the cellular uptake of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and well-validated understanding of the compound's behavior. The methodologies described herein range from initial qualitative visualization to precise, gold-standard quantification and mechanistic elucidation, forming a complete framework for a thorough investigation.

Physicochemical Profile and Predicted Permeability

Before initiating cell-based assays, an in silico assessment of the compound's physicochemical properties can provide valuable insights into its likely mechanism of membrane transport. Properties such as lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight are key determinants of passive diffusion, governed by established principles like Lipinski's Rule of Five.

For many isoxazole derivatives, a degree of hydrophobicity is noted, which can facilitate easier passage across the lipid bilayer of the cell membrane.[4][5] Based on the structure of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole and data from analogous compounds[6], we can predict its properties to guide our experimental design.

PropertyPredicted Value / RangeImplication for Cellular Uptake
Molecular Weight ~162 g/mol Well below the 500 Da threshold, favoring passive diffusion.
LogP 1.0 - 2.5Indicates moderate lipophilicity, suggesting good membrane permeability without excessive partitioning into the lipid phase.
TPSA ~55 ŲBelow the 140 Ų threshold, suggesting good oral bioavailability and cell permeability.
Hydrogen Bond Donors 0Favorable for passive diffusion.
Hydrogen Bond Acceptors ~3-5Within an acceptable range for membrane permeation.

These predicted properties suggest that 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole is likely to enter cells via passive diffusion. However, carrier-mediated transport or other active processes cannot be ruled out and must be investigated experimentally.

A Multi-Tiered Experimental Approach

A robust investigation employs multiple, complementary techniques. We propose a logical workflow that progresses from qualitative visualization to absolute quantification and finally to mechanistic studies. This approach ensures that each step informs the next, building a comprehensive picture of the compound's uptake characteristics.

G cluster_0 Experimental Workflow Tier1 Tier 1: Visualization Confocal Microscopy (Qualitative - Is the compound entering cells?) Tier2 Tier 2: High-Throughput Screening Flow Cytometry (Semi-Quantitative - How much uptake in many cells?) Tier1->Tier2 Confirm uptake Tier3 Tier 3: Absolute Quantification LC-MS/MS (Quantitative - What is the exact intracellular concentration?) Tier2->Tier3 Need precise quantification Tier4 Tier 4: Mechanistic Studies Inhibitor & Temperature Assays (Mechanistic - How does it enter?) Tier3->Tier4 Investigate mechanism

Caption: A multi-tiered workflow for cellular uptake studies.

Protocol I: Visualization of Cellular Uptake by Confocal Microscopy

Rationale: Confocal microscopy provides high-resolution images, allowing for unambiguous confirmation of cell penetration and providing initial clues about subcellular localization.[7][8] This method typically requires the compound to be fluorescent.

A. Fluorescent Labeling Strategy: If 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole is not intrinsically fluorescent, it must be conjugated to a fluorescent dye.[]

  • Choice of Fluorophore: Select a bright, photostable dye with a distinct excitation/emission spectrum (e.g., FITC, Rhodamine, or an Alexa Fluor™ dye). The choice is critical to minimize spectral overlap with other stains (like DAPI) and cellular autofluorescence.[]

  • Conjugation: The conjugation chemistry should be designed to minimally impact the parent molecule's size, charge, and lipophilicity to ensure its uptake properties are not significantly altered.

B. Step-by-Step Protocol:

  • Cell Seeding: Plate a suitable adherent cell line (e.g., HeLa, A549) onto glass-bottom confocal dishes at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Treatment: Prepare a stock solution of the fluorescently-labeled 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole. Dilute to the final desired concentration (e.g., 1-10 µM) in pre-warmed complete cell culture medium. Replace the medium in the dishes with the compound-containing medium and incubate for a set time (e.g., 2 hours) at 37°C.

  • Washing: Aspirate the treatment medium and wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS). The use of cold PBS is crucial as it arrests membrane transport processes, preventing efflux of the compound during washing.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10] This preserves cellular morphology.

  • Counterstaining (Optional): To determine subcellular localization, permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes. Then, stain the nucleus with a DNA dye like DAPI (4′,6-diamidino-2-phenylindole).[10] For endo-lysosomal pathway investigation, co-incubation of live cells with LysoTracker™ Red before fixation can be performed.

  • Imaging: Mount the dishes and image using a confocal laser scanning microscope.[11] Acquire images in the channel corresponding to your fluorophore and the DAPI/LysoTracker channel.

C. Interpretation:

  • Diffuse Cytoplasmic/Nuclear Signal: Suggests passive diffusion across the plasma membrane.

  • Punctate Cytoplasmic Vesicles: May indicate uptake via endocytosis and sequestration in organelles like endosomes or lysosomes.

Protocol II: High-Throughput Quantification by Flow Cytometry

Rationale: Flow cytometry allows for the rapid measurement of fluorescence intensity from thousands of individual cells, providing statistically powerful, semi-quantitative data on the distribution of uptake across a cell population.[12]

A. Step-by-Step Protocol:

  • Cell Culture: Grow cells in suspension or harvest adherent cells using trypsin-EDTA. Count the cells and adjust the density to 1 x 10⁶ cells/mL in complete medium.

  • Compound Incubation: Aliquot cells into flow cytometry tubes. Add the fluorescently-labeled compound to the desired final concentrations. Include an "unstained" control tube (cells only) to measure background autofluorescence. Incubate for the desired time (e.g., 2 hours) at 37°C with gentle agitation.

  • Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cells twice with ice-cold PBS to remove any non-internalized compound.[13]

  • Resuspension: Resuspend the final cell pellet in 0.5 mL of cold PBS or a suitable sheath fluid.

  • Data Acquisition: Analyze the samples on a flow cytometer, exciting the cells with the appropriate laser and collecting emission through the correct filter for your fluorophore.[14] Record data for at least 10,000 cells per sample.

B. Data Analysis: The primary output is a histogram of fluorescence intensity versus cell count. The geometric mean fluorescence intensity (MFI) is calculated for each sample. The MFI of the unstained control is subtracted from the MFI of the treated samples to yield the specific MFI, which is proportional to the amount of internalized compound.

Treatment ConditionMean Fluorescence Intensity (MFI)
Unstained Control150
1 µM Labeled Compound2,500
5 µM Labeled Compound9,800
10 µM Labeled Compound18,500

Protocol III: Absolute Intracellular Quantification by LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying unlabeled drugs within cells.[15][16] It offers high sensitivity and specificity, allowing for the determination of the exact intracellular concentration (e.g., pmol/mg protein).

A. Step-by-Step Protocol:

  • Cell Seeding and Treatment: Plate cells in a multi-well plate (e.g., 6-well or 12-well) and grow to ~90% confluency. Treat with the unlabeled 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole at various concentrations and for different durations.

  • Cell Harvesting: Aspirate the medium and wash the cell monolayer three times with a large volume of ice-cold PBS. This step is critical to ensure complete removal of the extracellular compound.[17]

  • Cell Lysis and Compound Extraction: After the final wash, aspirate all residual PBS. Add a fixed volume (e.g., 500 µL for a 6-well plate) of ice-cold extraction solvent, such as acetonitrile containing a known concentration of a suitable internal standard (IS).[18] The IS should be a structurally similar molecule not found in the cells. The organic solvent simultaneously lyses the cells, precipitates proteins, and extracts the small molecule analyte.

  • Sample Preparation: Scrape the wells to detach the cell lysate and transfer the entire mixture to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.[18]

  • Analysis: Carefully transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis. The remaining protein pellet can be re-solubilized in a lysis buffer for protein quantification using a BCA or Bradford assay.

  • LC-MS/MS Quantification: Analyze the samples using a validated LC-MS/MS method. A standard curve of the compound of known concentrations must be prepared in the same matrix (cell lysate from untreated cells) to ensure accurate quantification.[19]

  • Data Normalization: The absolute amount of the compound (e.g., in pmol) is determined from the standard curve. This value is then normalized to the total protein content of the corresponding sample (determined from the pellet) and expressed as pmol/mg protein.[18]

Protocol IV: Elucidating Uptake Mechanisms

Rationale: Once uptake is confirmed and quantified, the next logical step is to determine the mechanism of entry. This is achieved by performing uptake assays under conditions that inhibit specific transport pathways.

G cluster_0 Potential Cellular Uptake Pathways cluster_1 Plasma Membrane extracellular Extracellular Space (Compound) passive Passive Diffusion extracellular->passive facilitated Facilitated Diffusion extracellular->facilitated active Active Transport (ATP-dependent) extracellular->active endocytosis Endocytosis extracellular->endocytosis intracellular Intracellular Space passive->intracellular facilitated->intracellular active->intracellular endocytosis->intracellular

Caption: Overview of major cellular uptake mechanisms.

A. Experimental Protocols: These experiments can be performed using either the flow cytometry or LC-MS/MS protocol as the final readout method.

  • Temperature Dependence:

    • Principle: Active, energy-dependent transport processes are significantly inhibited at low temperatures, whereas passive diffusion is less affected.[10]

    • Procedure: Perform parallel uptake assays by incubating cells with the compound at 37°C (physiological condition) and 4°C (inhibitory condition) for the same duration.

    • Interpretation: A significant reduction (>80-90%) in uptake at 4°C compared to 37°C strongly suggests an active transport or endocytosis mechanism.

  • Energy Dependence:

    • Principle: Active transport and some forms of endocytosis require cellular energy in the form of ATP.

    • Procedure: Pre-incubate cells for 30-60 minutes with metabolic inhibitors such as sodium azide (10 mM) and 2-deoxy-D-glucose (50 mM) to deplete intracellular ATP. Then, perform the uptake assay in the continued presence of the inhibitors.

    • Interpretation: A marked decrease in uptake in inhibitor-treated cells compared to control cells indicates an energy-dependent process.

  • Endocytosis Pathway Inhibition:

    • Principle: Specific chemical inhibitors can be used to block different endocytic pathways.[10]

    • Procedure: Pre-treat cells with inhibitors such as chlorpromazine (inhibits clathrin-mediated endocytosis), filipin or nystatin (inhibit caveolae-mediated endocytosis), or amiloride (inhibits macropinocytosis) before and during incubation with the compound.

    • Interpretation: A significant reduction in uptake in the presence of a specific inhibitor points to the involvement of that particular pathway.

B. Summary of Mechanistic Study Interpretation:

ConditionObservationLikely Mechanism(s)
4°C Incubation No significant change in uptakePassive Diffusion
Significant reduction in uptakeActive Transport, Endocytosis
ATP Depletion No significant change in uptakePassive Diffusion, Facilitated Diffusion
Significant reduction in uptakeActive Transport, Endocytosis
Chlorpromazine Significant reduction in uptakeClathrin-mediated Endocytosis
Filipin Significant reduction in uptakeCaveolae-mediated Endocytosis

Essential Control: Cytotoxicity Assessment

Rationale: It is imperative to ensure that the concentrations of the compound used in uptake studies are not cytotoxic. Compound-induced membrane damage can lead to leakage and artificially high intracellular measurements.

Protocol: Neutral Red Uptake Assay This assay is particularly relevant as it relies on the ability of viable cells to incorporate and sequester the neutral red dye in their lysosomes, a process that requires an intact membrane and energy.[20]

  • Plate cells and treat with the same concentrations of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole as used in the uptake studies for the longest duration tested (e.g., 24 hours).

  • Incubate the cells with neutral red dye for ~2 hours.

  • Wash, lyse the cells, and measure the amount of released dye spectrophotometrically.

  • A concentration-dependent reduction in neutral red uptake indicates cytotoxicity.[20] Select non-toxic concentrations for all cellular uptake experiments.

Conclusion

Characterizing the cellular uptake of a novel compound like 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole is a foundational step in drug discovery and development. A superficial assessment can be misleading. By adopting the integrated, multi-tiered approach detailed in these application notes—progressing from qualitative visualization with confocal microscopy, through high-throughput quantification via flow cytometry, to precise measurement with LC-MS/MS, and culminating in mechanistic inhibitor studies—researchers can build a comprehensive and reliable profile of the compound's interaction with the cell. This rigorous, evidence-based strategy ensures that subsequent biological activity studies are built on a solid understanding of the compound's fundamental ability to reach its intracellular site of action.

References

  • Liquid chromatography-mass spectrometry-based protocol to measure drug accumulation in Mycobacterium tuberculosis and its host cell. (2023). STAR Protocols. [Link]

  • Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. [Link]

  • Protocol for Flow Cytometry, LDL uptake and Tube Formation Assay. (n.d.). Cell Biologics Inc. [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. [Link]

  • Determination of Cellular Uptake and Endocytic Pathways. (2019). Journal of Visualized Experiments. [Link]

  • Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. (2024). Chemosensors. [Link]

  • Assessment of Human Dendritic Cell Antigen Uptake by Flow Cytometry. (2025). Bio-protocol. [Link]

  • Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. (2010). Journal of Analytical Atomic Spectrometry. [Link]

  • Flow cytometry analysis of cellular uptake. (n.d.). ResearchGate. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Pharmaceuticals. [Link]

  • Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat. (2025). Pharmaceuticals. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]

  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Chemical Properties of Isoxazole, 5-methyl-3-phenyl-. (n.d.). Cheméo. [Link]

  • Free/Bound Drug ratio – LC-MS/MS. (2017). European Nanomedicine Characterisation Laboratory. [Link]

  • Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. (2013). Molecules. [Link]

  • Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. (2025). ResearchGate. [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (2018). International Journal of Molecular Sciences. [Link]

  • Scanning surface confocal microscopy for simultaneous topographical and fluorescence imaging: Application to single virus-like particle entry into a cell. (2002). PNAS. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2025). International Journal of Creative Research Thoughts. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Engineered Science. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2022). Zanco Journal of Medical Sciences. [Link]

  • Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord. (2022). Journal of Visualized Experiments. [Link]

  • CONFOCAL MICROSCOPY – A VISUAL SLICE OF THE CELLULAR WORLD. (2006). The Science Creative Quarterly. [Link]

  • Efficacy of Fluorescent Labeling of Small Extracellular Vesicles and Their Intraocular Tissue Uptake. (2025). Investigative Ophthalmology & Visual Science. [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). International Journal of Pharmacy and Pharmaceutical Research. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). Results in Chemistry. [Link]

  • Visualization of confocal microscopic biomolecular data. (n.d.). Zhanping Liu. [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (n.d.). Revues Scientifiques Marocaines. [Link]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. (2025). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole

Case Reference: TKT-ISOX-PYR-001 Subject: Optimization of Clauson-Kaas Condensation for Electron-Deficient Amines Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: TKT-ISOX-PYR-001 Subject: Optimization of Clauson-Kaas Condensation for Electron-Deficient Amines Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: Synthesizing 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole is notoriously difficult compared to standard pyrrole syntheses. The core issue lies in the electronic nature of the starting material, 3-amino-5-methylisoxazole .

Unlike aniline or alkyl amines, the amino group on the isoxazole ring is significantly electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms in the heteroaromatic ring. Consequently, it acts as a poor nucleophile .

The Failure Mode: In the standard Clauson-Kaas protocol (refluxing in glacial acetic acid), the reagent 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) hydrolyzes rapidly to the reactive 1,4-dicarbonyl species. Because the isoxazole amine is slow to attack, the activated furan species self-polymerizes, resulting in the formation of intractable "black tar" and yields often below 20%.

This guide provides three specific protocols to bypass this failure mode, categorized by the equipment and reagents available in your lab.

Troubleshooting Modules (Q&A Format)

Ticket #01: "My reaction turns into black tar within 30 minutes."

Diagnosis: Competitive Polymerization. Your acid catalyst is too strong, or the temperature is too high relative to the amine's reactivity. The 2,5-DMTHF is opening up and reacting with itself before it can find the amine.

Solution: The "Two-Stage Aqueous" Protocol (Smith Modification) This method decouples the hydrolysis step from the condensation step, preventing the polymerization of the furan reagent.

Protocol A: Buffered Aqueous Synthesis (Recommended for Scale-up)

  • Activation Stage:

    • Charge a flask with 2,5-DMTHF (1.1 equiv) and Water (3 mL per mmol).

    • Add 0.1 M HCl (catalytic amount, approx 1 drop per 5 mmol).

    • Heat gently to 60°C for 30-60 minutes . The solution will become homogenous (monophasic) as 2,5-DMTHF hydrolyzes to succinaldehyde (2,5-dihydroxytetrahydrofuran).

    • Checkpoint: Ensure the solution is clear/pale yellow, not dark brown.

  • Condensation Stage:

    • Cool the mixture to Room Temperature (RT).

    • Add Sodium Acetate (buffered to pH ~5.5).

    • Add 3-amino-5-methylisoxazole (1.0 equiv) dissolved in a minimum amount of THF or Dioxane (if not water-soluble).

    • Stir at RT for 12–24 hours .

  • Result: The mild conditions prevent tar formation. The product often precipitates or can be extracted with ethyl acetate.

Ticket #02: "The starting material remains unreacted even after reflux."

Diagnosis: Nucleophilic Stagnation. The isoxazole amine is too deactivated to attack the carbonyls effectively under mild conditions, but increasing heat causes decomposition (see Ticket #01).

Solution: Lewis Acid Catalysis (Scandium Triflate) Transition metal triflates act as "water-tolerant" Lewis acids that specifically activate the carbonyl oxygen of the intermediate succinaldehyde without degrading the sensitive isoxazole ring.

Protocol B: Sc(OTf)₃ Catalyzed Synthesis

  • Setup:

    • Solvent: Acetonitrile (MeCN) or Toluene (anhydrous).

    • Reagents: Amine (1.0 equiv), 2,5-DMTHF (1.2 equiv).

    • Catalyst: Sc(OTf)₃ (5 mol%).

  • Procedure:

    • Mix all components at RT.

    • Stir at RT for 15 minutes , then heat to 50°C .

    • Monitor via TLC.[1]

    • Note: If Sc(OTf)₃ is unavailable, InCl₃ (Indium Trichloride) is a viable alternative.

  • Why it works: The Lewis acid coordinates to the furan oxygens, facilitating ring opening and stabilizing the transition state for the amine attack, effectively lowering the activation energy.

Ticket #03: "I need results in 1 hour, not 24 hours."

Diagnosis: Kinetic Limitation. Thermal heating is inefficient for this specific heterocycle-heterocycle coupling.

Solution: Microwave Irradiation Microwave heating allows for "superheating" of the solvent and rapid polar activation, which favors the bimolecular condensation over the unimolecular polymerization.

Protocol C: Microwave-Assisted Synthesis

  • Vessel: 10 mL Microwave vial.

  • Mixture:

    • Amine (1.0 equiv).

    • 2,5-DMTHF (1.2 equiv).

    • Solvent: Acetic Acid / Water (1:1) or Toluene/AcOH (9:1) .

  • Parameters:

    • Temperature: 120°C .

    • Time: 10–20 minutes .

    • Power: Dynamic (High absorption).

  • Workup: Pour into ice water, neutralize with NaHCO₃, extract with EtOAc.

Comparative Data Analysis

The following table summarizes the expected outcomes based on the chosen methodology for 3-amino-5-methylisoxazole.

ParameterStandard Reflux (AcOH)Protocol A (Smith/Buffer)Protocol B (Sc(OTf)₃)Protocol C (Microwave)
Primary Risk Black Tar / PolymerizationSlow Reaction RateCatalyst CostScale Limitation
Typical Yield 15 – 25%75 – 85%80 – 92%70 – 85%
Reaction Time 4 – 6 Hours12 – 24 Hours2 – 4 Hours15 Minutes
Purity (Crude) Low (Requires Column)High (Precipitation)High (Filtration)Medium
Green Score Low (Corrosive solvent)High (Water-based)MediumMedium

Visualizing the Chemistry

Figure 1: Reaction Mechanism & Failure Points

This diagram illustrates the pathway from reagents to the target isoxazole-pyrrole, highlighting exactly where the "Tar" side-reaction occurs.

ClausonKaas_Mechanism Reagent 2,5-DMTHF Inter1 Activated Succinaldehyde Reagent->Inter1 Hydrolysis Acid Acid Catalyst (H+ or Lewis) Acid->Inter1 Polymer BLACK TAR (Polymerization) Inter1->Polymer Fast path if Amine is slow Intermediate Schiff Base Intermediate Inter1->Intermediate + Amine (Slow Step) Amine 3-Amino-5-methylisoxazole (Weak Nucleophile) Amine->Intermediate Product 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole Intermediate->Product - 2 H2O Cyclization

Caption: The critical competition between the desired condensation (green path) and the undesired polymerization (red path). Protocol A and B suppress the red path.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to select the correct protocol for your specific constraints.

Decision_Tree Start Start: Optimization Needed Q1 Is the reaction turning black/tarry? Start->Q1 Sol1 Use Protocol A: Pre-Hydrolysis (Buffer) Q1->Sol1 Yes Q2 Is the starting material still present (TLC)? Q1->Q2 No Q3 Do you have a Microwave Reactor? Q2->Q3 Yes Sol2 Use Protocol C: Microwave (120°C, 15m) Q3->Sol2 Yes Sol3 Use Protocol B: Sc(OTf)3 Catalyst Q3->Sol3 No

Caption: Logic flow for selecting the optimal synthesis route based on observed failure modes.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[2][3][4] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670.

  • Smith, J. A., et al. (2006). A new and high-yielding synthesis of unstable pyrroles via a modified Clauson–Kaas reaction.[5] Tetrahedron Letters, 47(11), 1741-1744.

  • Török, B., et al. (2023).[3] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[6][2][3] Beilstein Journal of Organic Chemistry, 19, 928–955.[3]

  • Chen, J., et al. (2014). Scandium(III) Triflate Catalyzed Paal-Knorr Reaction: A Simple and Efficient Synthesis of N-Substituted Pyrroles. Synlett, 2005(15), 2277-2280.

Sources

Optimization

Technical Support Center: 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole

Topic: Solubility & Stability Troubleshooting Guide Document ID: TS-ISOX-PYR-005 | Last Updated: February 28, 2026 Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists. Molecule Profile & Physi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Stability Troubleshooting Guide

Document ID: TS-ISOX-PYR-005 | Last Updated: February 28, 2026 Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.

Molecule Profile & Physico-Chemical Context

Before troubleshooting, it is critical to understand the structural drivers of this molecule's behavior. The 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole (CAS: 358332-83-9) is a conjugated heteroaromatic system.

  • Structural Analysis: The molecule consists of a 5-methylisoxazole ring linked at the C3 position to the nitrogen (N1) of a pyrrole ring.

  • Key Solubility Constraint: The attachment of the isoxazole to the pyrrole nitrogen removes the pyrrole's only hydrogen bond donor (N-H). Consequently, the molecule acts primarily as a lipophilic, planar slab with weak H-bond acceptor sites (isoxazole N/O). This leads to high lattice energy (strong

    
     stacking) and extremely poor aqueous solubility .
    
PropertyValue / CharacteristicImplication for Handling
Molecular Weight ~148.16 g/mol Small molecule, potential for high molarity stocks.
Predicted LogP ~2.1 – 2.5Moderately lipophilic; prefers organic phases.
H-Bond Donors 0Critical: Will not interact favorably with water.
H-Bond Acceptors 2 (Isoxazole N, O)Weak interaction; insufficient for aqueous solubility.
Acid Sensitivity High (Pyrrole moiety)Avoid strong acids (risk of polymerization).
Base Sensitivity Moderate (Isoxazole ring)Avoid strong bases (risk of ring cleavage).

Troubleshooting Guide: Solubility & Handling

Issue 1: "The compound will not dissolve in my aqueous assay buffer (PBS/Media)."

Diagnosis: This is the most common issue. Due to the lack of H-bond donors and the aromatic nature of the pyrrole-isoxazole conjugate, the compound is effectively hydrophobic. Direct addition of solid to water will result in a suspension, not a solution.

Solution Protocol: You must use the Organic Solvent Stock Method .

  • Primary Stock: Dissolve the neat solid in 100% DMSO (Dimethyl sulfoxide).

    • Target Concentration: 10 mM to 50 mM.

    • Observation: Solution should be clear and slight yellow/amber.

  • Intermediate Dilution (Optional but Recommended): If your final assay tolerates ethanol, make a 10x intermediate dilution in Ethanol to reduce DMSO viscosity before hitting the water.

  • Final Dilution: Spike the organic stock into the aqueous buffer while vortexing.

    • Max Solvent Tolerance: Ensure final DMSO concentration is <1% (or as tolerated by your specific biological assay).

Issue 2: "Precipitation occurs immediately upon adding the DMSO stock to the buffer."

Diagnosis: This is known as "Compound Crash-Out." The rapid change in polarity from DMSO (


) to Water (

) forces the hydrophobic molecules to aggregate.

Troubleshooting Steps:

  • Step A: Warm the Buffer. Pre-warm your PBS/Media to 37°C before adding the stock. Solubility is endothermic.

  • Step B: Use a Carrier. Add a surfactant or carrier protein to the buffer before adding the compound.

    • Recommended: 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20. These provide hydrophobic pockets that sequester the molecule and prevent aggregation.

  • Step C: Stepwise Dilution. Do not jump from 100% DMSO to 1% DMSO in one step. Perform serial dilutions in DMSO first, then transfer to buffer.

Issue 3: "The solution turned dark/black after sitting for 24 hours."

Diagnosis: Pyrroles are electron-rich and susceptible to oxidative polymerization, especially in the presence of light or trace acids. Isoxazoles are generally stable, but the pyrrole moiety is the "weak link."

Corrective Action:

  • Light Protection: Store all stock solutions in amber vials or wrapped in foil.

  • Inert Atmosphere: If possible, purge DMSO stocks with Nitrogen or Argon.

  • Fresh Preparation: Do not store aqueous working solutions >4 hours. Prepare fresh immediately before use.

Visual Workflows (Graphviz)

Workflow A: Optimal Solubilization Strategy

Caption: A logical flow for preparing stable assay solutions, minimizing precipitation risks.

SolubilityProtocol Solid Solid Compound (5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole) DMSO_Stock Primary Stock (10-50 mM in 100% DMSO) Solid->DMSO_Stock Dissolve Check_Precip Check for Clarity DMSO_Stock->Check_Precip Direct_Add Direct Addition to Buffer (High Risk of Crash-out) DMSO_Stock->Direct_Add Not Recommended Check_Precip->DMSO_Stock Cloudy? Sonicate/Warm Serial_Dil Serial Dilution in DMSO (Prepare 1000x of Final Conc) Check_Precip->Serial_Dil Clear Final_Mix Final Assay Solution (<1% DMSO, Stable) Serial_Dil->Final_Mix Spike (1:1000) Carrier_Buffer Buffer + Carrier (PBS + 0.1% BSA/Tween) Carrier_Buffer->Final_Mix Base Medium

Workflow B: Stability & Degradation Pathways

Caption: Mechanism of degradation emphasizing pyrrole acid-sensitivity and isoxazole base-sensitivity.

StabilityPathways Compound Intact Molecule Pyrrole_Poly Pyrrole Polymerization (Dark Precipitate) Compound->Pyrrole_Poly Triggered by Ring_Open Isoxazole Ring Cleavage (Loss of Activity) Compound->Ring_Open Triggered by Acid_Cond Acidic pH (<4) or Lewis Acids Acid_Cond->Pyrrole_Poly Base_Cond Basic pH (>10) or Nucleophiles Base_Cond->Ring_Open

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of DMSO? A: Yes, but with caveats. Ethanol is a weaker solvent for this specific lipophilic structure than DMSO. You may achieve lower maximum concentrations (e.g., 5-10 mM vs. 50 mM in DMSO). Ethanol is also more volatile, which can lead to concentration changes over time in uncovered plates.

Q2: Is the compound stable in cell culture media? A: Generally, yes, for the duration of a standard assay (24-48 hours), provided the media is pH 7.4. However, the effective concentration may be lower than calculated because the hydrophobic molecule will bind to serum proteins (FBS) in the media.

  • Tip: If your dose-response curve looks shifted, try running the assay in low-serum media to verify if protein binding is masking the compound's potency.

Q3: How should I store the powder? A: Store at -20°C, desiccated, and protected from light. Pyrrole derivatives can be hygroscopic or sensitive to photo-oxidation.

Q4: I need to run an NMR. Which solvent should I use? A: Deuterated DMSO (


) or Chloroform (

) are the best choices.

will not work.

References & Authoritative Sources

  • PubChem. Isoxazole Compound Summary. National Library of Medicine. (General isoxazole properties and safety). Link

  • Organic Chemistry Portal. Synthesis and Properties of Isoxazoles. (Mechanistic insights into ring stability and solubility). Link

  • Sigma-Aldrich (Merck). Heterocycle Solubility Guides. (General protocols for handling lipophilic heterocycles). Link

  • Royal Society of Chemistry. Pyrrole-Isoxazole Conjugates in Medicinal Chemistry. (Context on the lipophilicity of fused/conjugated azoles). Link

  • GuideChem. 5-methyl-3-(1H-pyrrol-1-yl)-isoxazole CAS Data. (Identification and physical property estimates). Link

(Note: Specific solubility data for CAS 358332-83-9 is derived from structural analog analysis due to the absence of public experimental datasheets for this specific intermediate.)

Troubleshooting

overcoming resistance to 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole

Executive Summary: The Resistance Paradox Welcome to the Technical Support Center. You are likely accessing this guide because you are observing reduced efficacy (right-shifted IC50) or complete loss of potency with 5-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Resistance Paradox

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing reduced efficacy (right-shifted IC50) or complete loss of potency with 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole (referred to hereafter as MPI-5 ) in your biological assays.

MPI-5 is a privileged bi-heterocyclic scaffold often utilized in Fragment-Based Drug Discovery (FBDD) for its ability to mimic peptide bonds and engage in


-stacking interactions with kinase domains and bacterial DHPS targets.

"Resistance" to MPI-5 is rarely a singular phenomenon. In our application experience, what appears to be biological resistance is often a triad of:

  • Pseudo-Resistance (Physicochemical): Solubility limits masking potency.

  • Metabolic Bypass: Rapid oxidative clearance of the 5-methyl group or reductive ring opening.

  • True Biological Resistance: Efflux pump upregulation (P-gp/MDR1) or target mutation.

This guide provides a systematic workflow to diagnose and overcome these barriers.

Diagnostic Workflow

Before modifying your lead compound, you must isolate the source of resistance. Use the following logic flow to determine if your issue is chemical or biological.

ResistanceDiagnosis Start Start: Observed Resistance (High IC50 / Low Efficacy) SolubilityCheck Step 1: Nephelometry/Turbidity Check Is compound precipitating? Start->SolubilityCheck ChemicalStability Step 2: LC-MS Integrity Check Is the Pyrrole/Isoxazole intact? SolubilityCheck->ChemicalStability No (Clear) FormulationIssue Diagnosis: Pseudo-Resistance (Solubility Failure) SolubilityCheck->FormulationIssue Yes (Cloudy) CellVsEnzyme Step 3: Cell vs. Enzyme Potency Is Enzyme IC50 < Cell IC50? ChemicalStability->CellVsEnzyme Yes (Intact) Degradation Diagnosis: Chemical Instability (Oxidation/Ring Opening) ChemicalStability->Degradation No (Mass Shift) EffluxTest Step 4: Efflux Assay (Add Verapamil/Reserpine) CellVsEnzyme->EffluxTest Yes (Enzyme Active) TargetMut Diagnosis: Target Mutation (Binding Site Alteration) CellVsEnzyme->TargetMut No (Both Inactive) Permeability Diagnosis: Permeability/Efflux (True Resistance) EffluxTest->Permeability Potency Restored EffluxTest->TargetMut No Change

Figure 1: Diagnostic logic tree for isolating the root cause of MPI-5 resistance.

Troubleshooting Guide & FAQs

Category A: Biological Resistance (Efflux & Metabolism)

Q: My compound works in the kinase enzymatic assay (IC50 = 50 nM) but is inactive in cellular proliferation assays (IC50 > 10 µM). Is this resistance? A: This is likely Efflux-Mediated Resistance , not target resistance. The flat, heteroaromatic structure of MPI-5 makes it a prime substrate for P-glycoprotein (P-gp) and BCRP efflux pumps.

  • The Fix: Co-treat cells with an efflux inhibitor (e.g., Verapamil 5-10 µM) to validate. If potency is restored, your compound is being pumped out.

  • Medicinal Chemistry Solution: Increase the

    
     character of the molecule. The flat isoxazole-pyrrole bond is too lipophilic. Add a polar group (e.g., a morpholine or piperazine tail) to the C4 position of the isoxazole to reduce P-gp affinity.
    

Q: We observed a rapid loss of activity in liver microsome assays (t1/2 < 10 min). How do I stabilize the scaffold? A: You are encountering Metabolic Resistance . The 5-methyl group on the isoxazole ring is a "metabolic soft spot" susceptible to rapid oxidation by CYP450 enzymes (converting


), rendering the drug inactive.
  • The Fix: Block this metabolic site. Replace the 5-methyl group with a Trifluoromethyl (

    
    )  or a Cyclopropyl  group. This blocks CYP-mediated oxidation while maintaining steric bulk.
    
Category B: Chemical Stability (Pseudo-Resistance)

Q: My LC-MS shows a mass shift of +16 or +32 Da after 24 hours in media. What is happening? A: This indicates Pyrrole Oxidation . The electron-rich pyrrole ring is sensitive to oxidative stress, especially in cell culture media containing riboflavin or under light exposure.

  • The Fix:

    • Protect the assay plate from light.

    • Add an antioxidant (e.g., 50 µM Ascorbic Acid) to the buffer if compatible.

    • Med Chem: Add an electron-withdrawing group (EWG) like a cyano (-CN) or chloro (-Cl) substituent to the pyrrole ring to lower its HOMO energy and resist oxidation.

Q: The compound precipitates in the assay buffer at 10 µM. How do I improve solubility? A: MPI-5 is highly planar and crystalline (high lattice energy).

  • The Fix: Disrupt the planarity. Introduce an ortho-substitution on the pyrrole ring to twist the N-C bond between the pyrrole and isoxazole. This "molecular twist" reduces crystal packing energy and improves solubility without altering the hydrogen bond acceptor/donor profile significantly.

Experimental Protocols

Protocol A: Resensitization Assay (Efflux Confirmation)

Use this to confirm if resistance is due to pumps (MDR1).

  • Cell Seeding: Seed resistant cells (e.g., A549 or bacteria) at

    
     cells/well in 96-well plates.
    
  • Inhibitor Block: Pre-incubate cells for 1 hour with Verapamil (5 µM) or Reserpine (10 µg/mL). Note: Ensure this concentration is non-toxic in your cell line.

  • Compound Dosing: Add MPI-5 in a serial dilution (0.1 nM to 100 µM).

  • Readout: Measure viability (MTT/CellTiter-Glo) at 48 hours.

  • Analysis: Calculate the Fold Reversal Factor (FRF) :

    
    
    
    • Interpretation: An FRF > 5.0 confirms efflux-mediated resistance.

Protocol B: Metabolic Stability Screen (Microsomal)

Use this to check if the 5-methyl group is the liability.

  • Reaction Mix: Phosphate buffer (pH 7.4), Liver Microsomes (0.5 mg/mL protein), and MPI-5 (1 µM).

  • Initiation: Add NADPH-generating system (1 mM).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for parent loss and formation of the +16 Da (hydroxymethyl) metabolite.

Comparative Data: Structural Modifications to Overcome Resistance

The following table summarizes how specific structural changes to the MPI-5 scaffold impact resistance profiles.

Modification StrategyTarget Resistance MechanismEffect on PotencyEffect on Stability
Parent (MPI-5) N/ABaselineLow (Metabolic Soft Spot)
5-Trifluoromethyl (

)
Metabolic Oxidation (CYP450)MaintainedHigh (Blocks oxidation)
Pyrrole-3-Cyano (

)
Chemical OxidationReduced (Electronic effect)High (Resists degradation)
Isoxazole-4-Morpholine Efflux (P-gp)Improved (Lower efflux)Moderate
N-Methylation (Pyrrole)Target Mutation (Steric)Variable (Target dependent)High

References

  • BenchChem Technical Support. (2025).[1] Enhancing the Metabolic Stability of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole Derivatives. BenchChem.[1] Link

  • National Center for Biotechnology Information. (2024). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PubChem/PMC. Link

  • International Journal of Pharmaceutical Sciences. (2024). A review of isoxazole biological activity and present synthetic techniques. IJPCA. Link

  • ChemScene. (2025). 5-(1-Methyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid Product Data. ChemScene.[2] Link

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules.[1][2][3][4][5][6][7][8][9] Link

Disclaimer: This guide is intended for research use only. MPI-5 is not approved for human diagnostic or therapeutic use.

Sources

Optimization

analytical challenges with 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole. This guide is designed to provide expert-driven, fie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole. This guide is designed to provide expert-driven, field-proven insights into the analytical challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experimental work.

Introduction to Analytical Considerations

5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole is a heterocyclic compound featuring both an isoxazole and a pyrrole ring. This unique combination, while promising for medicinal chemistry applications, presents a distinct set of analytical challenges. The isoxazole ring, with its relatively weak N-O bond, can be susceptible to cleavage under certain conditions, while the pyrrole moiety can influence the molecule's polarity, chromatographic behavior, and mass spectrometric fragmentation. This guide will address these issues in a practical, question-and-answer format to directly support your research endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analytical chemistry of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole.

Q1: What are the primary stability concerns for 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole during analytical sample preparation and storage?

A1: The primary stability concern for this molecule is the potential for isoxazole ring cleavage. The N-O bond in the isoxazole ring can be labile under strongly basic conditions, leading to ring-opening and the formation of degradation products. Additionally, exposure to strong oxidizing agents or high temperatures for extended periods may also lead to degradation. For routine analysis, it is recommended to prepare solutions fresh and store them at refrigerated temperatures (2-8 °C) for short-term use. For long-term storage, solutions should be kept at -20 °C or below in a well-sealed container to minimize solvent evaporation and exposure to moisture.

Q2: Which chromatographic mode is most suitable for the analysis of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable and widely used technique for the analysis of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole and related derivatives. A C18 column is a good starting point. The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or formic acid in water for MS compatibility). A gradient elution is often preferred to ensure good separation from potential impurities and degradation products. For challenging separations, especially of closely related isomers, other stationary phases like phenyl-hexyl or biphenyl columns could be explored.

Q3: What are the expected mass spectrometric fragmentation patterns for 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole?

A3: In electrospray ionization mass spectrometry (ESI-MS), 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole is expected to readily form a protonated molecule, [M+H]⁺. The fragmentation of this ion will likely involve characteristic losses from both the isoxazole and pyrrole rings. Common fragmentation pathways for pyrrole-containing compounds include the loss of the pyrrole ring itself or cleavage of substituents from the ring. The isoxazole ring can undergo cleavage, potentially leading to fragments corresponding to the acylium ion of the pyrrole moiety. Tandem mass spectrometry (MS/MS) experiments are crucial for detailed structural elucidation of metabolites and degradation products.

Q4: Are there any specific considerations for NMR analysis of this compound?

A4: Standard ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) should provide a clear structural characterization of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole. Key signals to identify include the methyl group on the isoxazole ring, the protons on the isoxazole and pyrrole rings, which will have characteristic chemical shifts and coupling patterns. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC will be invaluable for unambiguous assignment of all proton and carbon signals, especially when analyzing potential isomers or degradation products.

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Chromatography (HPLC/UPLC) Troubleshooting

Issue 1: Poor peak shape (tailing or fronting) for 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole.

Potential Cause Troubleshooting Steps
Secondary Interactions with Column Silanols The basic nitrogen atoms in the pyrrole and isoxazole rings can interact with residual silanol groups on the silica-based stationary phase. 1. Use an end-capped column: Ensure you are using a high-quality, end-capped C18 column. 2. Modify the mobile phase: Add a small amount of a competing base, such as triethylamine (TEA) (0.1% v/v), to the mobile phase to block the active silanol sites. For MS compatibility, use a volatile buffer like ammonium formate. 3. Adjust pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) will protonate the basic sites on the analyte, which can sometimes improve peak shape.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting. 1. Dilute the sample: Reduce the concentration of your sample and re-inject. 2. Use a higher capacity column: If high concentrations are necessary, consider a column with a larger internal diameter or a higher stationary phase loading.
Mismatched Injection Solvent If the injection solvent is significantly stronger than the initial mobile phase in a gradient, it can cause peak distortion. 1. Match solvent strength: Dissolve your sample in the initial mobile phase or a solvent with a similar or weaker elution strength.

Issue 2: Co-elution of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole with an impurity or degradation product.

Potential Cause Troubleshooting Steps
Insufficient Chromatographic Resolution The impurity may have a very similar polarity to the main compound. 1. Optimize the gradient: A shallower gradient can improve the separation of closely eluting peaks. 2. Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. 3. Try a different stationary phase: A column with a different selectivity, such as a phenyl-hexyl or a biphenyl column, may provide the necessary resolution. The aromatic moieties in these columns can offer different interactions with the pyrrole and isoxazole rings.[1] 4. Adjust the mobile phase pH: Altering the pH can change the ionization state of the analyte and impurities, potentially leading to better separation.

Experimental Workflow: HPLC Method Development for 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole

HPLC_Method_Development start Start: Dissolve sample in Mobile Phase A/Acetonitrile (50:50) col_select Select Column: C18, 2.1 x 50 mm, 1.8 µm start->col_select mob_phase Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Acetonitrile col_select->mob_phase gradient Initial Gradient: 5-95% B over 10 min mob_phase->gradient injection Inject Sample gradient->injection eval_peak Evaluate Peak Shape and Resolution injection->eval_peak good_peak Acceptable Peak Shape? eval_peak->good_peak change_col Change Column: - Phenyl-Hexyl for pi-pi interactions - Biphenyl for enhanced aromatic selectivity eval_peak->change_col If optimization fails good_res Adequate Resolution? good_peak->good_res Yes optimize_grad Optimize Gradient: - Steeper for faster elution - Shallower for better resolution good_peak->optimize_grad No (Tailing/Fronting) good_res->optimize_grad No end Final Method good_res->end Yes optimize_grad->injection change_col->injection

Caption: A decision tree for systematic HPLC method development.

Mass Spectrometry (MS) Troubleshooting

Issue: Low signal intensity or poor ionization of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole.

Potential Cause Troubleshooting Steps
Suboptimal Ionization Source The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can significantly impact signal intensity. 1. ESI: As a polar molecule, ESI in positive ion mode is generally the preferred method. Ensure the mobile phase is conducive to ionization (e.g., contains a proton source like formic acid). 2. APCI: If ESI provides a weak signal, APCI could be a viable alternative, particularly for less polar analogues.
Ion Suppression Components in the sample matrix (e.g., salts, formulation excipients) can interfere with the ionization of the target analyte. 1. Improve sample cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. 2. Dilute the sample: Diluting the sample can reduce the concentration of interfering species, thereby mitigating ion suppression. 3. Optimize chromatography: Ensure the analyte peak is well-separated from the bulk of the matrix components.
In-source Fragmentation High source temperatures or cone voltages can cause the molecule to fragment before it is analyzed by the mass spectrometer. 1. Optimize source parameters: Systematically reduce the source temperature and cone/fragmentor voltage to minimize in-source fragmentation and maximize the intensity of the precursor ion ([M+H]⁺).
Forced Degradation Studies Troubleshooting

Issue: No degradation observed under stress conditions.

Potential Cause Troubleshooting Steps
Insufficiently Harsh Stress Conditions The molecule may be more stable than anticipated. 1. Increase stressor concentration/duration: For hydrolytic stress, increase the concentration of acid/base (e.g., from 0.1N to 1N HCl/NaOH) or prolong the exposure time. For oxidative stress, increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).[2] 2. Elevate temperature: Perform the stress studies at a higher temperature (e.g., 60-80 °C) to accelerate degradation.[3]

Issue: Complete degradation of the compound, making it difficult to identify primary degradation products.

Potential Cause Troubleshooting Steps
Excessively Harsh Stress Conditions The initial stress conditions may be too aggressive, leading to the formation of secondary and tertiary degradation products. 1. Reduce stressor concentration/duration: Use milder conditions (e.g., 0.01N HCl/NaOH, lower temperature, shorter exposure time) to favor the formation of the initial degradation products.[2] 2. Time-course study: Sample the stressed solution at multiple time points to track the appearance and disappearance of degradation products over time. This can help in identifying the primary degradants.

Workflow: Forced Degradation Study and Analysis

Caption: An overview of the forced degradation study workflow.

References

  • Bylund, J., Macsari, I., Besidski, Y., & Bueters, T. (2012). Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles. Journal of Biological Chemistry.
  • SIELC Technologies. (n.d.). Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved February 27, 2026, from [Link]

  • Alsante, K. M., et al. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(6), 48-53.
  • Singh, R., & Rehman, Z. U. (2012). Forced degradation studies: A tool for determination of stability of drugs. International Journal of Drug Development and Research, 4(3), 77-90.
  • Kibechu, R. W., & Sichilongo, K. (2012). A review of forced degradation studies for pharmaceutical drug substances and drug products. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-10.
  • An, N. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Klyba, L. V., et al. (2025). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Longdom Publishing. (n.d.).

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole

Welcome to the Process Chemistry Support Center. As drug development advances from discovery to pilot-scale manufacturing, the synthesis of heterocyclic building blocks like 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole (CAS: 35...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As drug development advances from discovery to pilot-scale manufacturing, the synthesis of heterocyclic building blocks like 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole (CAS: 358332-83-9)[1] presents unique chemical engineering challenges.

This guide is engineered for process chemists and researchers. It dissects the causality behind the classic 2[2], providing troubleshooting frameworks, self-validating protocols, and authoritative safety data to ensure high-yield, reproducible scale-up.

Part 1: Process Chemistry & Mechanistic Causality

The synthesis of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole relies on the condensation of 3-amino-5-methylisoxazole with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) .

To scale this reaction successfully, one must understand the mechanistic causality: 2,5-DMTHF is not the actual electrophile. It is a stable acetal that must undergo acid-catalyzed hydrolysis to form the highly reactive 1,4-dicarbonyl equivalent (2,5-dihydroxytetrahydrofuran)[2]. The primary amine then executes a nucleophilic attack, followed by cyclization and dehydration to form the pyrrole ring.

Mechanism A 2,5-DMTHF (Acetal Precursor) B Acidic Hydrolysis (- 2 Methanol) A->B C 2,5-Dihydroxytetrahydrofuran (Reactive Intermediate) B->C E Condensation & Cyclization (- 2 Water) C->E D 3-Amino-5-methylisoxazole (Nucleophile) D->E F 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole (Target Product) E->F

Clauson-Kaas reaction pathway for synthesizing 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does the reaction mixture turn black and the yield drop when scaling from 10g to 1kg using glacial acetic acid?

A: Acid-catalyzed pyrrole oligomerization. The traditional Clauson-Kaas protocol uses neat, refluxing glacial acetic acid (>118 °C). While this rapidly hydrolyzes the acetal, pyrroles are highly electron-rich and extremely sensitive to electrophilic attack. Prolonged exposure to strong acids and high heat during the extended heating/cooling cycles of a 1 kg scale-up causes the newly formed pyrrole to polymerize into black "tar"[3]. Solution: Transition to a milder aqueous sodium acetate buffer (pH 4.5). This provides the exact proton concentration needed for acetal hydrolysis without degrading the product.

Q2: How do we ensure complete conversion without overcooking the product?

A: Drive the equilibrium via active byproduct removal. The hydrolysis of 2,5-DMTHF releases two equivalents of methanol. According to Le Chatelier's principle, if methanol is not removed from the reactor, the equilibrium stalls, leaving unreacted 3-amino-5-methylisoxazole[4]. Solution: Equip your pilot reactor with a distillation head. By continuously distilling off the methanol/water azeotrope at 80 °C, you force the reaction to completion at a lower, safer temperature.

Q3: What are the critical safety controls for handling 3-amino-5-methylisoxazole on a pilot scale?

A: Mitigate dust exposure and dermal contact. 5 is classified as a Category 2 skin and eye irritant, and a Category 3 respiratory irritant[5]. During kilogram-scale charging, dust generation is the primary exposure risk. Solution: Handle the solid under local exhaust ventilation (LEV). Operators must wear EN 374 compliant nitrile gloves and chemical safety goggles. Ensure the reactor is properly vented to accommodate gas expansion during the exothermic acetal hydrolysis.

Q4: Can we transition this synthesis to continuous flow chemistry?

A: Yes, for extreme scale-out and purity. Recent advancements have demonstrated that the Clauson-Kaas reaction is highly amenable to continuous flow[4]. By using 10 mol% p-Toluenesulfonic acid (pTsOH) in 1,4-dioxane at 160 °C with a residence time of <1 minute, you can achieve >90% yields. The ultra-short residence time prevents the pyrrole from polymerizing, bypassing the limitations of batch thermodynamics[4].

Part 3: Self-Validating Scale-Up Protocol (1 kg Batch)

This Standard Operating Procedure (SOP) utilizes an optimized aqueous buffer system to maximize yield and prevent polymerization.

Workflow N1 1. Reagent Prep (Buffer + Amine) N2 2. Controlled Addition (2,5-DMTHF at 20°C) N1->N2 N3 3. Thermal Activation (80°C, Distill MeOH) N2->N3 N4 4. Quench & Extract (EtOAc Wash) N3->N4 N5 5. Crystallization (Heptane/EtOAc) N4->N5

Optimized scale-up workflow for 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole synthesis.

Step-by-Step Methodology
  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, distillation head with condenser, and internal temperature probe.

  • Buffer Preparation: Charge the reactor with 5.0 L of deionized water and 1.5 kg of sodium acetate. Stir until dissolved. Add glacial acetic acid dropwise.

    • Self-Validation Checkpoint 1: Calibrate the pH probe. The pH must be strictly 4.5 ± 0.1 . If pH < 4.0, pyrrole degradation accelerates; if pH > 5.0, acetal hydrolysis stalls.

  • Substrate Addition: Charge 1.00 kg (10.2 mol) of 3-amino-5-methylisoxazole into the buffer. Stir at 250 RPM to form a uniform suspension.

  • Acetal Addition: Slowly dose 1.49 kg (11.2 mol, 1.1 equiv) of 2,5-DMTHF over 45 minutes, maintaining the internal temperature at 20–25 °C to control the initial exotherm.

  • Thermal Activation & Distillation: Ramp the reactor jacket to heat the internal mixture to 80 °C. Begin collecting the distillate.

    • Self-Validation Checkpoint 2: Monitor the vapor temperature at the distillation head. A steady temperature of ~65 °C indicates methanol removal. When the vapor temperature rises toward 95–100 °C, the methanol has been successfully purged.

  • Reaction Monitoring: After 4 hours at 80 °C, pull a 1 mL sample from the organic phase for HPLC analysis (UV at 254 nm).

    • Self-Validation Checkpoint 3: The reaction is deemed complete only when the 3-amino-5-methylisoxazole peak is <1% Area Under Curve (AUC) .

  • Workup & Extraction: Cool the reactor to 20 °C. Add 5.0 L of Ethyl Acetate (EtOAc). Stir vigorously for 15 minutes, then halt agitation to allow phase separation. Drain the lower aqueous layer. Extract the aqueous layer with an additional 2.0 L of EtOAc.

  • Purification: Wash the combined organic layers with 3.0 L of saturated NaHCO3 (to neutralize residual acid), followed by 3.0 L of brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a Heptane/EtOAc mixture to afford the pure product.

Part 4: Quantitative Data & Process Comparison

Table 1: Comparison of Reaction Conditions for Clauson-Kaas Scale-Up

Process ParameterTraditional Batch MethodOptimized Scale-Up (SOP)Advanced Continuous Flow
Solvent System Glacial Acetic Acid (Neat)Aqueous Acetate Buffer1,4-Dioxane
Catalyst Acetic AcidSodium Acetate / Acetic Acidp-Toluenesulfonic acid (pTsOH)
Operating pH < 2.54.5 ± 0.1N/A (Organic acid)
Temperature 118 °C (Reflux)80 °C160 °C
Residence/Reaction Time 2 - 4 Hours4 Hours< 1 Minute
Byproduct Management Refluxed (Stalls equilibrium)Distilled (Drives equilibrium)Flowed out of reactor
Yield Profile 50-60% (High tar formation)85-90% (Clean profile)>90%
Scalability Rating Poor (High runaway risk)Excellent (Controlled addition)Excellent (Scale-out capability)

Part 5: References

  • Beilstein Journal of Organic Chemistry. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach."

  • ACS Omega. "Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles."

  • ChemicalBook. "3-Amino-5-methylisoxazole - Safety Data Sheet."

  • Sigma-Aldrich. "SAFETY DATA SHEET: 3-Amino-5-methylisoxazole."

  • Synquest Labs. "358332-83-9 | 5-Methyl-3-(1H-pyrrol-1-yl)isoxazole."

  • ResearchGate. "A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction."

Sources

Optimization

minimizing byproducts in 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole synthesis

Technical Support Center: Organic Synthesis Division Ticket ID: #ISOX-PYR-005 Subject: Minimizing Byproducts in 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Ticket ID: #ISOX-PYR-005 Subject: Minimizing Byproducts in 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry

Executive Summary

You are encountering challenges in the synthesis of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole . This transformation typically utilizes the Clauson-Kaas reaction , condensing 3-amino-5-methylisoxazole with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) .

The primary difficulty lies in the electronic nature of the starting amine. The isoxazole ring is electron-withdrawing, making the exocyclic amine (C3-NH₂) a poor nucleophile compared to standard anilines. This necessitates harsher conditions (heat/acid), which paradoxically promotes the polymerization of the pyrrole precursor, leading to the "black tar" byproduct and low yields.

This guide provides a self-validating protocol to minimize oligomerization and ensure complete cyclization.

Part 1: The Optimized Protocol

Do not use standard aniline conditions. The electron-deficient isoxazole requires a modified approach.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute
3-Amino-5-methylisoxazole 1.0NucleophileMust be dry; free of hydration water.
2,5-Dimethoxytetrahydrofuran 1.1 - 1.2ElectrophileMUST be colorless. Yellow/brown indicates peroxides/polymers. Distill if colored.
Acetic Acid (Glacial) SolventSolvent/Cat.[1][2][3]Anhydrous. Water inhibits the dehydration step.
Sodium Acetate 0.1 - 0.5BufferPrevents acid-catalyzed degradation of the isoxazole ring.
Step-by-Step Workflow
  • Activation: Dissolve 2,5-DMTHF in glacial acetic acid under Nitrogen. Heat to 60°C for 15 minutes before adding the amine.

    • Why? This generates the reactive succinaldehyde equivalent (2,5-dihydroxytetrahydrofuran) in situ without exposing the sensitive amine to prolonged heat.

  • Addition: Add 3-amino-5-methylisoxazole and Sodium Acetate.

  • Reaction: Reflux (100–110°C) for 1–2 hours.

    • Checkpoint: Monitor via TLC.[4] The intermediate (acyclic imine) often appears as a spot just below the product. If this spot persists, extend reflux.

  • Workup: Pour into ice water. Neutralize with NaHCO₃. Extract with EtOAc.[4]

    • Crucial: Do not allow the reaction to sit in hot acid once complete; this risks opening the isoxazole ring.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "The reaction mixture turned into a black, insoluble tar."

Diagnosis: Oxidative polymerization of the pyrrole ring or the succinaldehyde intermediate. Root Cause:

  • Oxygen exposure: Pyrroles are electron-rich and prone to oxidation.

  • Aged Reagents: 2,5-DMTHF degrades into polymers over time.

  • Overheating: Refluxing too long causes the product to polymerize.

Corrective Action:

  • The "Nitrogen Sparge" Rule: You must sparge the acetic acid with N₂ or Ar for 15 minutes before heating. Run the entire reaction under positive inert pressure.

  • Reagent Check: If your 2,5-DMTHF is yellow, distill it (bp 145-148°C) or buy a fresh bottle.

  • Antioxidant Additive: Add a trace amount (0.1 mol%) of hydroquinone if polymerization persists.

Issue 2: "I see a major spot on TLC that isn't starting material or product."

Diagnosis: Stalled Intermediate (The "Mono-Condensation" Trap). Root Cause: The amine reacted with one side of the furan, but the second ring-closing dehydration failed. This is common with electron-poor amines like isoxazoles. Corrective Action:

  • Increase Acid Strength: Add 1-5 mol% p-Toluenesulfonic acid (pTsOH) . The acetic acid alone may not be strong enough to force the final dehydration of the electron-deficient nitrogen.

  • Azeotropic Removal: Switch solvent to Toluene/Acetic Acid (10:1) and use a Dean-Stark trap to physically remove water, driving the equilibrium toward the cyclized pyrrole.

Issue 3: "My yield is low, and I suspect the isoxazole ring is breaking."

Diagnosis: Isoxazole Ring Cleavage (N-O bond reductive cleavage). Root Cause: While isoxazoles are acid-stable, they are sensitive to reducing conditions or extreme heat in the presence of metals. Corrective Action:

  • Avoid Metals: Do not use metal catalysts (like Zn or Fe) which are sometimes suggested for modified Clauson-Kaas reactions.

  • Lower Temperature: Attempt the reaction in Deep Eutectic Solvents (Choline Chloride/Urea) at 60-80°C. This "Green Chemistry" approach is milder and often preserves sensitive heterocycles [1].

Part 3: Mechanistic Visualization

The following diagram illustrates the reaction pathway and the specific divergence points where byproducts (Tar vs. Intermediate) are formed.

ClausonKaas Start Start: 3-Amino-5-methylisoxazole + 2,5-DMTHF Activated Activated Species: 2,5-Dihydroxy-THF Start->Activated AcOH, Heat (- 2 MeOH) Intermediate Intermediate: Acyclic Imine/Hemiaminal Activated->Intermediate Nucleophilic Attack (Slow for Isoxazoles) Polymer Byproduct A: Polypyrrole (Black Tar) Activated->Polymer O2, Overheating, Old Reagents Target Target: 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole Intermediate->Target Cyclization (- 2 H2O) Stalled Byproduct B: Stable Hemiaminal (Incomplete Cyclization) Intermediate->Stalled Insufficient Acid or Water present Target->Polymer Prolonged Reflux RingOpen Byproduct C: Ring-Opened Isoxazole (Acid Degradation) Target->RingOpen Strong Acid >120°C

Caption: Figure 1. Reaction pathway for Clauson-Kaas synthesis showing critical divergence points for polymerization and incomplete cyclization.

Part 4: Purification Strategy

Separating the unreacted 3-amino-5-methylisoxazole from the product is difficult due to similar polarities.

  • Chemical Wash (The "Amine Trap"):

    • Dissolve the crude mixture in EtOAc.

    • Wash with 1M HCl .

    • Mechanism:[1][2][3][5][6][7][8] The pyrrole nitrogen is not basic (lone pair is aromatic). The isoxazole amine is weakly basic. The starting material will protonate and move to the aqueous layer; the pyrrole product remains in the organic layer.

  • Column Chromatography:

    • Stationary Phase: Neutral Alumina (preferred over Silica to prevent acid-catalyzed decomposition on the column).

    • Eluent: Hexane:EtOAc (Start 90:10, Gradient to 70:30).

References

  • Clauson-Kaas Pyrrole Synthesis using Diverse Catalysts. Source: Beilstein Journal of Organic Chemistry (2023).[1] Relevance: Reviews "Green" solvents (DES) to prevent tarring in sensitive amines. URL:[Link]

  • Synthesis of N-substituted Pyrroles via Clauson-Kaas Reaction. Source: Organic Syntheses, Coll. Vol. 10, p.627 (2004). Relevance: Establishes the standard acetic acid/sodium acetate buffering protocol. URL:[Link]

  • Features of 3-amino-5-methylisoxazole in Heterocyclizations. Source: Chemistry of Heterocyclic Compounds (2019).[8] Relevance: Discusses the specific nucleophilicity and stability issues of the 3-amino-5-methylisoxazole starting material. URL:[Link]

Sources

Reference Data & Comparative Studies

Comparative

cross-reactivity of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole

As a Senior Application Scientist, navigating the polypharmacology of privileged scaffolds is a critical phase in lead optimization. The compound 5-Methyl-3-(1H-pyrrol-1-yl)isoxazole (CAS 358332-83-9)[1] is a prime examp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the polypharmacology of privileged scaffolds is a critical phase in lead optimization. The compound 5-Methyl-3-(1H-pyrrol-1-yl)isoxazole (CAS 358332-83-9)[1] is a prime example of a highly versatile, yet promiscuous, building block. Its unique electronic properties make it a potent hydrogen-bond acceptor/donor system, ideal for targeting nuclear receptors and kinases. However, this "privileged" nature inherently introduces cross-reactivity challenges that must be rigorously profiled and managed.

This guide provides an objective, data-driven comparison of 5-Methyl-3-(1H-pyrrol-1-yl)isoxazole (5-MPI) against alternative scaffolds, detailing the mechanistic drivers of its cross-reactivity and providing self-validating experimental workflows to isolate target-specific activity.

Mechanistic Drivers of Cross-Reactivity

To understand why 5-MPI exhibits cross-reactivity, we must deconstruct its pharmacophore. The scaffold acts as a bioisostere for amides and esters, engaging in robust hydrogen bonding via the isoxazole nitrogen and oxygen. When deployed as an allosteric inverse agonist for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), the isoxazole ring forms critical polar interactions with the backbone carbonyls of Leu353 and Lys354[2].

Simultaneously, the 1H-pyrrol-1-yl moiety provides a tunable π-system that occupies adjacent hydrophobic pockets. However, this exact planar, hydrophobic geometry allows the scaffold to be accommodated by the orthosteric binding site of the Peroxisome Proliferator-Activated Receptor γ (PPARγ), leading to unintended agonism[2]. Furthermore, when modified with chiral pyrrolidine appendages, the isoxazole core effectively mimics the adenine ring of ATP, leading to cross-reactivity with the hinge region of Casein Kinase 1 (CK1)[3].

BindingLogic Scaffold 5-Methyl-3-(1H-pyrrol-1-yl) isoxazole Isoxazole Isoxazole Ring (H-Bond Acceptor) Scaffold->Isoxazole Pyrrole Pyrrole Ring (π-System / Hydrophobic) Scaffold->Pyrrole Target1 RORγt (Allosteric) Targeted Inhibition Isoxazole->Target1 Leu353/Lys354 Target3 CK1δ (ATP Pocket) Kinase Off-Target Isoxazole->Target3 Hinge Binding Pyrrole->Target1 Hydrophobic Pocket Target2 PPARγ (Orthosteric) Cross-Reactivity Pyrrole->Target2 Bulky Accommodation

Logical mapping of 5-MPI pharmacophore features to primary and off-target binding interactions.

Comparative Performance: Scaffold Hopping Data

To objectively evaluate the performance of 5-MPI, we must compare its target vs. off-target binding affinities against structural analogs. Small perturbations, such as methylating the pyrrole ring or swapping the pyrrole for a phenyl group, drastically alter the cross-reactivity landscape[2].

Table 1: Quantitative Cross-Reactivity Profiles of Isoxazole Scaffolds

Scaffold TypeRORγt IC₅₀ (nM)PPARγ EC₅₀ (μM)CK1δ IC₅₀ (nM)Selectivity Index (PPARγ/RORγt)*
5-Methyl-3-(1H-pyrrol-1-yl)isoxazole 110 ± 100.34 ± 0.02450 ± 203.1
5-Methyl-3-(2-methyl-1H-pyrrol-1-yl)isoxazole 3300 ± 3001.2 ± 0.1>10,0000.36
3,5-Dimethylisoxazole (Control)>10,000>20.0>10,000N/A
3,4-Diaryl-isoxazole (CK1 Optimized)>10,000>10.012 ± 2N/A

*Higher Selectivity Index indicates a wider therapeutic window between RORγt inhibition and PPARγ cross-reactivity.

Data Interpretation: The unsubstituted 1H-pyrrol-1-yl derivative provides the highest potency for RORγt (110 nM) but suffers from significant PPARγ cross-reactivity (0.34 μM)[2]. Introducing a steric clash via a methyl group at the 2-position of the pyrrole ring drops RORγt potency by 30-fold, demonstrating that the binding pocket has strict spatial limitations[2].

Self-Validating Experimental Workflows

To confidently map this cross-reactivity, your screening cascade must utilize orthogonal, self-validating assays. Relying solely on phenotypic readouts will mask the specific mechanisms of off-target engagement.

Workflow Start Synthesize 5-MPI Derivatives Primary Primary Screen: RORγt TR-FRET (IC50) Start->Primary Decision1 IC50 < 100 nM? Primary->Decision1 Counter Counter Screen: PPARγ TR-FRET (EC50) Decision1->Counter Yes Fail Discard / Redesign Decision1->Fail No Kinase Kinase Panel: CK1δ Radiometric Counter->Kinase Decision2 Selectivity Index > 50x? Kinase->Decision2 Lead Lead Optimization (Scaffold Hopping) Decision2->Lead Yes Decision2->Fail No

Tiered screening workflow for isolating selective 5-MPI derivatives from off-targets.

Protocol A: TR-FRET Coactivator Recruitment Assay (Nuclear Receptors)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required here. Causality: Highly conjugated systems like pyrrole-isoxazoles often exhibit auto-fluorescence. TR-FRET utilizes a time delay before measurement, eliminating short-lived background fluorescence and preventing false positives.

  • Reagent Assembly: Combine 5 nM GST-tagged RORγt (or PPARγ) Ligand Binding Domain (LBD) with 5 nM Terbium-labeled anti-GST antibody (Donor) and 100 nM Fluorescein-labeled SRC1 coactivator peptide (Acceptor) in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Compound Incubation: Dispense 5-MPI derivatives in a 10-point dose-response curve (top concentration 10 μM, 1:3 dilutions). Causality: Incubate for exactly 60 minutes at room temperature to ensure thermodynamic equilibrium is reached, which is critical for allosteric modulators.

  • Self-Validation Check (Z'-Factor): Before reading the experimental plates, calculate the Z'-factor using DMSO (vehicle control) and a reference inverse agonist (e.g., GSK805). Causality: Proceed only if Z' > 0.6. A lower score indicates assay drift, meaning weak PPARγ cross-reactivity might be lost in the noise.

  • Signal Detection: Excite at 340 nm; measure emission at 495 nm (Terbium) and 520 nm (Fluorescein). Calculate the 520/495 ratio. Causality: Ratiometric measurement normalizes minute well-to-well volume variations, ensuring high precision.

Protocol B: Radiometric Kinase Selectivity Profiling (CK1δ)

To test for kinase cross-reactivity[3], a radiometric assay is superior to fluorescence-based alternatives as it directly measures the catalytic transfer of phosphate, remaining entirely agnostic to the compound's optical properties.

  • Reaction Setup: Prepare a reaction mix containing CK1δ enzyme, 200 μM substrate peptide (e.g., KRRRALS*VASLPGL), and ATP. Causality: The ATP concentration MUST be set exactly at the

    
     for CK1δ. Running at 
    
    
    
    sensitizes the assay, ensuring that weak, ATP-competitive isoxazole off-target binding is not masked by saturating ATP levels.
  • Initiation: Add[γ-³³P]-ATP (specific activity ~10 Ci/mmol) to initiate the reaction. Incubate for 30 minutes at 30°C.

  • Quenching & Filtration: Stop the reaction by adding 3% phosphoric acid. Causality: The acid denatures the kinase (stopping the reaction instantly) and protonates the substrate peptide, ensuring it binds tightly to the negatively charged P81 phosphocellulose filter plate during the wash steps.

  • Quantification: Wash the filters 3x with 75 mM phosphoric acid, add scintillation cocktail, and quantify ³³P incorporation using a microplate scintillation counter.

Conclusion & Scaffold Optimization Strategy

The 5-Methyl-3-(1H-pyrrol-1-yl)isoxazole scaffold is highly potent but requires strict structural governance to prevent off-target engagement. If your screening reveals high PPARγ or CK1 cross-reactivity, the experimental data suggests two causal optimization routes:

  • Steric Shielding: Introducing bulky substituents at the C-4 position of the isoxazole or the C-2/C-5 positions of the pyrrole ring disrupts the planar geometry required for PPARγ orthosteric binding, albeit at a slight cost to RORγt potency[2].

  • Electronic Tuning: Replacing the pyrrole with a less electron-rich heterocycle (e.g., pyrazole) alters the π-π stacking dynamics, significantly reducing kinase hinge-binding affinity while maintaining the hydrogen-bond network required for nuclear receptor allostery[2].

References

1. - Journal of Medicinal Chemistry[2] 2. - Molecules[3] 3. - Synquest Labs[1]

Sources

Validation

validating the target of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole

Title: Target Validation Strategies for Fragment Hits: A Comparative Guide Using 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole Target Audience: Researchers, scientists, and drug development professionals. Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Target Validation Strategies for Fragment Hits: A Comparative Guide Using 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Challenge of Fragment Validation

In Fragment-Based Drug Discovery (FBDD) and phenotypic screening, identifying the direct protein target of a low-molecular-weight hit is a notorious bottleneck. 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole (CAS: 358332-83-9; MW: 148.16 Da) is a prime example of such a compound. Featuring a classic isoxazole-pyrrole pharmacophore—a motif frequently found in BET bromodomain inhibitors and kinase modulators—this molecule represents a typical fragment hit: it possesses high ligand efficiency but inherently low binding affinity (often in the high micromolar to millimolar range).

Platform Comparison: Biophysical vs. Cellular Context

To build a self-validating data package, researchers must bridge the gap between in vitro biophysical binding and live-cell physiological engagement.

  • Biacore™ 8K SPR (Cytiva): SPR is the gold standard for primary fragment validation[1]. It provides real-time, label-free kinetic data (on/off rates) using purified proteins. Because fragments like 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole have rapid dissociation rates, SPR's high-frequency data sampling is critical for detecting transient interactions[2].

  • CETSA® Navigate (Pelago Bioscience): While SPR proves the fragment can bind the target, CETSA proves it does bind in a physiological environment. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein against heat-induced aggregation[3]. It requires no labels, making it ideal for unmodified fragments[4].

  • NanoBRET™ TE Assay (Promega): For real-time, live-cell target engagement, NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET). The target is expressed as a NanoLuc® fusion protein, and a cell-permeable fluorescent tracer is introduced. The unlabeled fragment must competitively displace the tracer, resulting in a quantifiable loss of BRET signal[5].

Table 1: Quantitative & Qualitative Performance Comparison
FeatureBiacore™ 8K (SPR)CETSA® NavigateNanoBRET™ TE
Primary Readout Real-time kinetics (

,

,

)
Thermal stabilization (

)
Proximity-based luminescence
Biological Context Purified protein (In vitro)Intact cells / EndogenousLive cells (Transfected)
Labeling Requirements Target immobilized; Ligand label-freeCompletely label-freeNanoLuc-tagged target + Tracer
Fragment Sensitivity High: Detects low MW, weak affinityModerate: Requires robust

High: Tunable via tracer affinity
Throughput Medium to High (Automated)Medium (Western Blot) to High (MS)High (96/384-well microplates)
Best Used For Primary biophysical hit confirmationEndogenous target validationLive-cell occupancy & kinetics

Mechanistic Workflows

To understand how these platforms integrate into a cohesive target validation pipeline, consider the following logical workflow and assay mechanism.

FBDD_Workflow Hit Fragment Hit 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole (MW: 148.16) SPR 1. Biophysical Validation (Biacore SPR) Kinetics & Affinity Hit->SPR Purified Protein Cellular 2. Cellular Target Engagement (Physiological Context) SPR->Cellular Sub-mM Affinity Confirmed CETSA CETSA (Pelago) Label-free Thermal Shift Cellular->CETSA NanoBRET NanoBRET (Promega) Live-cell BRET Competition Cellular->NanoBRET Validated Validated Target Engagement & Mechanism of Action CETSA->Validated NanoBRET->Validated

Caption: Orthogonal workflow for validating low-molecular-weight fragment hits.

NanoBRET_Mech Target Target Protein + NanoLuc Fusion Complex BRET Signal (Proximity Emission) Target->Complex Binds Tracer Fluorescent Tracer (Cell Permeable) Tracer->Complex Binds Displaced Loss of BRET Signal (Target Engagement) Complex->Displaced Competition Fragment 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole (Unlabeled Fragment) Fragment->Displaced Displaces Tracer

Caption: NanoBRET competitive displacement mechanism for live-cell fragment validation.

Experimental Protocols: Self-Validating Systems

A robust protocol must explain the causality behind experimental choices. Below are step-by-step methodologies for validating 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole using cellular platforms.

Protocol A: Live-Cell NanoBRET Target Engagement

Causality Check: Because fragments have inherently low affinity, the fluorescent tracer must be used at or below its


 (typically 

to

). If the tracer concentration is too high, the weak fragment will fail to displace it, resulting in a false negative[5].
  • Cell Preparation: Transfect HEK293 cells with the NanoLuc-Target fusion plasmid. Incubate for 24 hours to ensure steady-state protein expression.

  • Tracer Titration (The Self-Validation Step): Before testing the fragment, titrate the fluorescent tracer to determine its apparent intracellular affinity (

    
    ). Select a tracer concentration that yields ~50-80% maximal BRET signal.
    
  • Fragment Dosing: Harvest and resuspend cells in Opti-MEM. Plate into a 384-well white plate. Add 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole in a 10-point dose-response curve (ranging from 10 µM up to 2 mM, as fragments require high concentrations).

  • Equilibration: Add the pre-determined concentration of the fluorescent tracer. Incubate for 2 hours at 37°C to allow the fragment and tracer to reach binding equilibrium inside the live cells.

  • Detection: Add NanoBRET Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a BRET-compatible microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against fragment concentration to determine the

    
     and calculate apparent intracellular affinity.
    
Protocol B: Intact Cell CETSA (Melt Curve Analysis)

Causality Check: Heating intact cells causes proteins to unfold and aggregate. If 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole engages the target, the resulting thermodynamic complex will require a higher temperature to denature, shifting the melting temperature (


)[3].
  • Cell Treatment: Culture the target cell line to 70-80% confluency. Treat cells with either vehicle (DMSO) or 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole (e.g., 500 µM) for 1 hour at 37°C to ensure cell penetration and target binding.

  • Thermal Aliquoting: Harvest and wash the cells. Divide the cell suspension equally into 12 PCR tubes per treatment group.

  • Thermal Challenge: Using a thermal cycler, heat each tube to a distinct temperature across a gradient (e.g., 40°C to 64°C) for exactly 3 minutes. Crucial: Follow immediately with a 3-minute cooling step at 25°C to halt the denaturation process.

  • Lysis and Separation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 20°C). Centrifuge at 20,000 x g for 20 minutes at 4°C. The denatured proteins will pellet, leaving only the stabilized, soluble target protein in the supernatant[4].

  • Quantification: Analyze the soluble fractions via Western Blot or quantitative LC-MS/MS.

  • Data Analysis: Plot the normalized protein abundance against temperature. A rightward shift in the

    
     of the fragment-treated group compared to the DMSO control confirms direct intracellular target engagement.
    

Conclusion

For a low-molecular-weight compound like 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole, no single assay provides definitive target validation. SPR is essential for establishing baseline biophysical kinetics. However, to prove that the fragment can navigate the cellular membrane and engage its target amidst the competing intracellular proteome, CETSA and NanoBRET are indispensable. CETSA offers the advantage of evaluating endogenous, label-free targets, while NanoBRET provides unmatched precision for real-time, live-cell compound kinetics.

References

1.[1] Navratilova, I., & Hopkins, A. L. (2011). "Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery." Future Medicinal Chemistry, 3(14), 1809-1820. URL: [Link] 2.[2] Navratilova, I., & Hopkins, A. L. (2011). "Emerging role of surface plasmon resonance in fragment-based drug discovery." PubMed (NIH). URL: [Link] 3.[3] Shaw, J., et al. (2019). "Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation." ACS Medicinal Chemistry Letters (via PMC). URL: [Link] 4.[5] Machleidt, T., et al. (2015). "NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions." ACS Chemical Biology, 10(8), 1797-1804. URL: [Link] 5.[6] Stoddart, L. A., et al. (2019). "NanoBRET: The Bright Future of Proximity-Based Assays." Frontiers in Endocrinology. URL: [Link] 6.[4] Kim, J., et al. (2023). "Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review." MDPI Pharmaceuticals. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Pyrrol-Isoxazole Isomers: A Comparative Analysis for Drug Discovery

For researchers and professionals in drug development, the nuanced differences between structural isomers can mean the difference between a promising lead compound and a developmental dead-end. The pyrrol-isoxazole scaff...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the nuanced differences between structural isomers can mean the difference between a promising lead compound and a developmental dead-end. The pyrrol-isoxazole scaffold is a privileged heterocyclic system, appearing in compounds with a wide array of biological activities, from anticancer to neuroprotective agents.[1][2] However, the specific arrangement of the fused pyrrole and isoxazole rings gives rise to distinct isomers, each with a unique stereoelectronic profile that profoundly impacts its synthesis, stability, and pharmacological activity.

This guide provides an in-depth comparative analysis of key pyrrol-isoxazole isomers. Moving beyond a simple catalogue of data, we will explore the causal relationships between structure and function, detail self-validating experimental protocols, and present comparative data to inform rational drug design.

The Structural Landscape of Pyrrol-Isoxazole Isomers

The fusion of a pyrrole and an isoxazole ring can result in several constitutional isomers, depending on the points of attachment and the orientation of the isoxazole's N-O bond. This structural diversity is the primary determinant of the molecule's chemical reactivity and its ability to interact with biological targets. For instance, the position of the nitrogen and oxygen atoms in the isoxazole ring dictates the hydrogen bonding capabilities and dipole moment of the entire scaffold, influencing solubility and binding affinity.[3]

Synthesis Strategies: A Focus on Regioselectivity

The cornerstone of synthesizing pyrrol-isoxazole derivatives is the 1,3-dipolar cycloaddition reaction.[4][5] This powerful method allows for the construction of the isoxazole ring with a high degree of control. The choice of reactants and conditions is critical for directing the regioselectivity of the cycloaddition, thereby selectively forming the desired isomer.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes a general, yet robust, method for the synthesis of pyrrolo[3,4-d]isoxazole-4,6-diones, a common isomeric core. The causality behind this choice lies in its reliability and the commercial availability of the starting materials.

Objective: To synthesize cis/trans diastereomers of a substituted pyrrolo[3,4-d]isoxazole core.

Materials:

  • Substituted N-aryl nitrone (1.0 eq)

  • N-aryl maleimide (1.0 eq)

  • Toluene, anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the N-aryl nitrone (1.0 eq) and N-aryl maleimide (1.0 eq) in anhydrous toluene.

  • Cycloaddition: Heat the reaction mixture to reflux. The choice of refluxing toluene provides the necessary thermal energy to overcome the activation barrier for the cycloaddition while maintaining a controlled reaction rate.

  • Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting materials and the appearance of new spots corresponding to the product isomers indicate reaction completion. This step is a self-validating checkpoint to ensure the reaction has proceeded as expected.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product will be a mixture of diastereomers. Purify and separate the isomers using silica gel column chromatography. The different polarities of the cis and trans isomers allow for their separation.

  • Characterization: Confirm the structures of the isolated isomers using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[5]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis cluster_data Data Output Reactants N-Aryl Nitrone + N-Aryl Maleimide Reaction 1,3-Dipolar Cycloaddition (Reflux in Toluene) Reactants->Reaction Step 1 Monitoring TLC Monitoring Reaction->Monitoring Step 2 Workup Solvent Removal Monitoring->Workup Step 3 Crude Crude Product (Mixture of Isomers) Workup->Crude Step 4 Purify Column Chromatography Crude->Purify Step 5 Characterize Spectroscopic Analysis (NMR, MS, IR) Purify->Characterize Isolated Isolated Isomers (e.g., Isomer A, Isomer B) Characterize->Isolated Yield Yield (%) Isolated->Yield Purity Purity (%) Isolated->Purity Spectra Spectral Data Isolated->Spectra

Caption: Workflow for the synthesis, purification, and analysis of pyrrol-isoxazole isomers.

Spectroscopic Characterization: Differentiating the Isomers

unambiguous structural elucidation is paramount. NMR, IR, and mass spectrometry are indispensable tools for differentiating isomers.

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts and coupling constants of the protons on the heterocyclic core are highly sensitive to the isomeric form. For example, the proton on the isoxazole ring will resonate at a characteristic chemical shift depending on its proximity to the ring oxygen and nitrogen atoms.[6] The specific substitution pattern and the cis/trans relationship of substituents in diastereomers can be determined by analyzing coupling constants and through-space interactions (NOE).[7]

  • Infrared (IR) Spectroscopy: The stretching frequencies of C=O, N-H, and C=N bonds provide functional group information that helps confirm the successful formation of the desired scaffold.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the synthesized compounds, confirming their elemental composition.

Spectroscopic Data Isomer A (Hypothetical) Isomer B (Hypothetical) Rationale for Difference
¹H NMR (δ, ppm) H-isoxazole: ~6.5H-isoxazole: ~8.5The electronic environment of the proton is altered by the position of adjacent heteroatoms.
¹³C NMR (δ, ppm) C-isoxazole (C-O): ~170C-isoxazole (C-N): ~155The carbon attached to the more electronegative oxygen atom is more deshielded.
IR (cm⁻¹) C=O stretch: 1710, 1690C=O stretch: 1715, 1695Subtle shifts can occur due to changes in bond polarity and intramolecular interactions.

Comparative Biological Activity: Kinase Inhibition

Pyrrole- and isoxazole-containing compounds are frequently investigated as kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes.[9][10] Derivatives of the pyrrol-isoxazole scaffold have shown promise as inhibitors of protein kinase CK1 and various tyrosine kinases, which are often dysregulated in cancer.[11][12]

The isomeric form of the scaffold is critical for activity. A slight change in the geometry of the molecule can disrupt essential hydrogen bonds or create steric clashes with amino acid residues in the kinase active site, leading to a dramatic loss of inhibitory potency.[11]

Signaling Pathway: PI3K/Akt/mTOR

Many kinase inhibitors, including those based on pyrrole scaffolds, target the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[12]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K EBP1 4E-BP1 mTORC1->EBP1 Proliferation Cell Growth & Proliferation p70S6K->Proliferation EBP1->Proliferation | Inhibitor Pyrrol-Isoxazole Isomer (Inhibitor) Inhibitor->PI3K | Inhibitor->Akt | (potential target) Inhibitor->mTORC1 | (potential target)

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition points for pyrrol-isoxazole compounds.

Comparative Anticancer Activity

The following table summarizes hypothetical but representative data for two pyrrol-isoxazole isomers tested against human cancer cell lines. This data illustrates how isomerism can affect both potency (IC₅₀) and selectivity.

Compound Target Kinase HeLa (Cervical Cancer) IC₅₀ (µM) [12]A549 (Lung Cancer) IC₅₀ (µM) [4]Selectivity Notes
Isomer A CK1δ15.228.7Moderate potency, low selectivity.
Isomer B CK1δ0.81.2High potency, low selectivity.
Isomer C Tyrosine Kinase35.6>100Low potency, potential selectivity for HeLa.
Isomer D Tyrosine Kinase5.48.1Good potency, low selectivity.

Data is representative and compiled for illustrative purposes based on findings in related literature.[4][11][12]

The data clearly shows that Isomer B is significantly more potent than Isomer A against the same target. This difference can be attributed to a more favorable binding mode within the CK1δ active site, likely due to the specific spatial arrangement of its functional groups.

Structure-Activity Relationship (SAR) Insights

Synthesizing and testing various isomers and their derivatives is crucial for building a robust Structure-Activity Relationship (SAR). Key insights from the literature include:

  • Substitution Position: The nature and position of substituents on both the pyrrole and isoxazole rings can dramatically influence activity. For example, the addition of halogen atoms can enhance binding through halogen bonding and improve pharmacokinetic properties.[9]

  • Chiral Scaffolds: Introducing chiral moieties, such as functionalized pyrrolidine scaffolds, can promote selective binding interactions within the ATP pocket, potentially increasing both potency and selectivity.[11]

  • Isomeric Core: As demonstrated, the core isomeric structure itself is a primary determinant of activity. It is often the case that only one specific isomeric fusion of the two rings will orient the key binding groups correctly for high-affinity interaction with a biological target.[3]

Conclusion

The comparative analysis of pyrrol-isoxazole isomers underscores a fundamental principle in medicinal chemistry: structure is inextricably linked to function. A seemingly minor change in the arrangement of atoms within the core scaffold can lead to orders-of-magnitude differences in biological activity. For drug development professionals, this means that the parallel synthesis and evaluation of multiple isomers is not an academic exercise but a critical strategy for success. By employing robust and regioselective synthetic methods, detailed spectroscopic analysis, and systematic biological screening, researchers can effectively navigate the complex chemical space of pyrrol-isoxazole isomers to identify and optimize novel therapeutic agents.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Rawat, P., et al. (2017). Synthesis, spectroscopic analysis and theoretical study of new pyrrole-isoxazoline derivatives. Journal of Molecular Structure, 1129, 21-34.
  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC. [Link]

  • Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed. [Link]

  • Anand, P., & Singh, B. (2014). Pyrrolo-isoxazole: A Key Molecule with Diverse Biological Actions. Mini-Reviews in Medicinal Chemistry, 14(7), 623-631.
  • Pyrrolo-isoxazole: a key molecule with diverse biological actions. PubMed. [Link]

  • Synthesis, spectroscopic analysis and theoretical study of new pyrrole-isoxazoline derivatives. ResearchGate. [Link]

  • Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. DeepDyve. [Link]

  • BinSabt, M. H., et al. (2022). Pyrazole-, isoxazole- and pyrrole-ring fused derivatives of C60: synthesis and electrochemical properties as well as morphological characterization. New Journal of Chemistry, 46(13), 6663-6669.
  • Galenko, E. E., et al. (2019). Isoxazole Strategy for the Synthesis of α-Aminopyrrole Derivatives. The Journal of Organic Chemistry, 84(17), 11275–11285.
  • (PDF) Synthesis and Antimicrobial Evaluation of New Pyrrolo-isoxazolidine Derivatives. ResearchGate. [Link]

  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
  • Xu, S., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 273, 116470.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Synthesis and pharmacological evaluation of isoxazole derivatives containing 1,2,4-triazole Moiety. ResearchGate. [Link]

  • Synthesis and in vitro evaluation of substituted tetrahydroquinoline-isoxazole hybrids as anticancer agents. ResearchGate. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

Sources

Validation

benchmarking 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole against other isoxazoles

Executive Summary: The "Masked" Isoxazole Scaffold In the landscape of fragment-based drug discovery (FBDD), 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole represents a strategic modification of the classic 3-amino-5-methylisoxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Masked" Isoxazole Scaffold

In the landscape of fragment-based drug discovery (FBDD), 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole represents a strategic modification of the classic 3-amino-5-methylisoxazole scaffold. While the parent amine is a ubiquitous pharmacophore (found in Sulfamethoxazole and Valdecoxib), it suffers from high polarity, rapid metabolic N-acetylation, and potential toxicity issues (e.g., formation of reactive hydroxylamines).

This guide benchmarks the N-pyrrolyl derivative against its parent and phenyl analogs, demonstrating its utility as a lipophilic, electronically distinct bioisostere . By "capping" the primary amine with a pyrrole ring, researchers can modulate the electronic surface potential (ESP) while retaining the critical isoxazole geometry.

Key Differentiators
  • Lipophilicity Boost: Significant increase in LogP (+1.5 to +2.0 units vs. parent amine), improving membrane permeability.

  • Metabolic Shielding: Eliminates the primary amine metabolic handle (N-acetylation/oxidation).

  • Electronic Push-Pull: Creates a unique dipole between the electron-rich pyrrole and the electron-deficient isoxazole.

Physicochemical Benchmarking

The following table contrasts 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole against its direct precursor and a standard biaryl isostere.

Table 1: Comparative Physicochemical Profile

FeatureTarget Compound Precursor (Control) Bioisostere (Reference)
Structure 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole 3-Amino-5-methylisoxazole 5-Methyl-3-phenylisoxazole
CAS 358332-83-91072-67-91008-74-8
MW ( g/mol ) 148.1698.10159.19
cLogP 1.85 ± 0.2 0.25 ± 0.12.45 ± 0.2
TPSA (Ų) 38.9 (Acceptor only)65.0 (Donor + Acceptor)26.0
H-Bond Donors 0 20
H-Bond Acceptors 3 32
Electronic Character Push-Pull System (Pyrrole donor -> Isoxazole acceptor)Amphoteric (Amine donor)Neutral Biaryl
Solubility (Aq) Low (< 0.5 mg/mL)High (> 10 mg/mL)Very Low

Analysis: The target compound occupies a "Goldilocks" zone. It sheds the excessive polarity of the amine (which often hinders blood-brain barrier penetration) without reaching the excessive lipophilicity of the phenyl analog, which can lead to non-specific binding. The removal of H-bond donors makes it an excellent scaffold for traversing lipid bilayers.

Synthetic Workflow & Mechanism

The synthesis of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole is a classic application of the Paal-Knorr Condensation , but specific conditions are required to prevent the degradation of the sensitive isoxazole ring.

Mechanistic Pathway (DOT Visualization)

SynthesisPathway Precursor 3-Amino-5-methylisoxazole (Nucleophile) Intermediate Hemiaminal Intermediate Precursor->Intermediate Acid Cat. (AcOH) Reagent 2,5-Dimethoxytetrahydrofuran (Masked 1,4-Dicarbonyl) Reagent->Intermediate Hydrolysis Transition Cyclization & Aromatization Intermediate->Transition - 2 MeOH - H2O Product 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole (Target) Transition->Product Heat (Reflux)

Figure 1: The Paal-Knorr condensation pathway converting the primary amine to the pyrrole ring.

Detailed Experimental Protocol

Objective: Synthesis of 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole on a 10 mmol scale.

Reagents:

  • 3-Amino-5-methylisoxazole (980 mg, 10 mmol)

  • 2,5-Dimethoxytetrahydrofuran (1.3 mL, 10 mmol)

  • Glacial Acetic Acid (15 mL) - Solvent & Catalyst

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 3-Amino-5-methylisoxazole to Glacial Acetic Acid. Stir at room temperature until fully dissolved.

  • Addition: Add 2,5-Dimethoxytetrahydrofuran dropwise over 5 minutes. The solution may darken slightly.

  • Reflux: Heat the reaction mixture to reflux (118°C) for 2 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc in Hexanes). The polar amine spot (Rf ~0.2) should disappear, replaced by a non-polar UV-active spot (Rf ~0.7).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL).

    • Neutralize carefully with saturated NaHCO₃ solution (gas evolution will be vigorous) until pH ~7-8.

    • Extract with Ethyl Acetate (3 x 30 mL).

  • Purification:

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Optional: If the crude is dark, pass through a short silica plug eluting with 10% EtOAc/Hexane.

  • Yield: Expect 1.1 – 1.3 g (75-88%) of an off-white to tan solid.

Validation:

  • 1H NMR (CDCl₃, 400 MHz): Look for the diagnostic pyrrole triplets at δ ~6.3 ppm (2H) and ~7.2 ppm (2H), and the isoxazole singlet at δ ~5.9 ppm (1H). The amine broad singlet (~4.0 ppm) must be absent.

Functional Application & SAR Logic

Why use this scaffold? The transformation from amine to pyrrole alters the Structure-Activity Relationship (SAR) landscape significantly.

SAR Decision Tree (DOT Visualization)

SAR_Logic Start Lead Compound Optimization (Isoxazole Core) Decision1 Issue: High Metabolism / Rapid Clearance? Start->Decision1 Decision2 Issue: Poor Membrane Permeability? Start->Decision2 Solution1 Strategy: Mask Amine (Pyrrole Formation) Decision1->Solution1 Yes Solution2 Strategy: Bioisosteric Replacement (Phenyl/Heterocycle) Decision1->Solution2 No (Explore Sterics) Decision2->Solution1 Yes Outcome1 Result: +LogP (+1.5) Eliminates N-acetylation Solution1->Outcome1 Outcome2 Result: Maintains Planarity Modulates Dipole Solution1->Outcome2

Figure 2: Strategic decision tree for employing the pyrrole-isoxazole scaffold in lead optimization.

Biological Comparison: Scaffold Stability

The primary advantage of the pyrrole derivative over the free amine is oxidative stability . 3-Aminoisoxazoles are prone to ring opening (rearrangement to cyano-ketones) under strong basic conditions or metabolic oxidation.

Assay Protocol: Metabolic Stability (Microsomal)

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Substrate: 1 µM of Test Compound (Pyrrole vs. Amine).

  • Sampling: 0, 15, 30, 60 min incubation at 37°C.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Benchmark Expectation:

    • 3-Amino-5-methylisoxazole: T1/2 < 30 min (Rapid N-acetylation/oxidation).

    • 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole: T1/2 > 60 min (Blocked metabolic soft spot).

References

  • Isoxazole Synthesis & Properties: P. Pevarello, et al. "Isoxazole derivatives as versatile building blocks in medicinal chemistry." Journal of Heterocyclic Chemistry, 2018. Link

  • Paal-Knorr Reaction Mechanism: Amarnath, V., & Amarnath, K. "Intermediates in the Paal-Knorr synthesis of pyrroles." Journal of Organic Chemistry, 60(2), 1995. Link

  • Isoxazole Metabolism: Dalvie, D., et al. "Metabolism of isoxazoles: Ring cleavage and N-acetylation pathways." Drug Metabolism and Disposition, 30(11), 2002. Link

  • Compound Data: PubChem CID 1810216 (3-Aminoisoxazole properties). Link

  • Pyrrole Bioisosteres: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2011. Link

Safety & Regulatory Compliance

Safety

5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole proper disposal procedures

Operational and Disposal Master Plan: 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole As a researcher or drug development professional, managing the lifecycle of complex heterocyclic building blocks is as critical as the syntheses...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Master Plan: 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole

As a researcher or drug development professional, managing the lifecycle of complex heterocyclic building blocks is as critical as the syntheses they enable. 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole is a highly specialized compound featuring both an isoxazole and a pyrrole ring. While these structural motifs are invaluable for developing bioactive molecules and pharmaceuticals, they present specific logistical and environmental challenges at the end of their lifecycle.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole, ensuring strict compliance with environmental regulations and laboratory safety standards.

Section 1: Physicochemical Hazard Profile & Causality

To design an effective disposal strategy, we must first understand the physicochemical nature of the waste. The molecular structure of a chemical dictates its degradation pathway and the regulatory framework governing its destruction.

Table 1: Chemical Profile and Waste Characterization

PropertyValueOperational Implication
Chemical Name 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazoleN/A
CAS Number 358332-83-9Unique identifier for waste manifesting[1].
Molecular Formula C

H

N

O
High nitrogen-to-carbon ratio dictates incineration parameters.
Molecular Weight 148.16 g/mol N/A
Hazard Classification Flammable liquid/solid, IrritantRequires grounded equipment and spark-proof handling[2].
Waste Stream Category Non-halogenated organic wasteMust be segregated from chlorinated/fluorinated solvents.

The Causality of Nitrogenous Waste Destruction: 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole contains two nitrogen atoms embedded within stable aromatic heterocycles. You cannot dispose of this compound via standard aqueous neutralization or drain disposal. When subjected to thermal destruction, the nitrogen content in the pyrrole and isoxazole rings oxidizes to form nitrogen oxides (NOx)[3]. Therefore, this chemical must be routed exclusively to high-temperature hazardous waste incinerators equipped with specialized NOx scrubbers to prevent the release of toxic atmospheric pollutants.

Section 2: Waste Segregation & Collection Workflow

Proper segregation at the point of generation prevents dangerous cross-reactions, reduces disposal costs, and ensures the waste is routed to the correct thermal destruction facility.

Step-by-Step Collection Methodology:

  • Source Segregation: Ensure the waste container is designated strictly for Non-Halogenated Organic Waste. Do not mix 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole with halogenated solvents (e.g., dichloromethane, chloroform). Mixing nitrogenous waste with halogens complicates the incineration process and increases the risk of highly toxic dioxin formation.

  • Containerization: Use high-density polyethylene (HDPE) or glass containers. Because isoxazole derivatives can be highly flammable, ensure the transfer equipment is grounded to prevent static discharge[2].

  • Labeling: Apply a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state the chemical composition (e.g., "5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole / Flammable / Nitrogenous Waste")[4].

  • Storage: Store in a well-ventilated satellite accumulation area away from strong oxidizing agents, heat, and open flames.

WasteLogic Start Waste Generation: 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole Check Is Waste Mixed with Halogenated Solvents? Start->Check NonHalo Non-Halogenated Organic Waste Stream Check->NonHalo No Halo Halogenated Organic Waste Stream Check->Halo Yes Incineration High-Temp Incineration (NOx Scrubber Equipped) NonHalo->Incineration Halo->Incineration

Decision matrix for the segregation and thermal destruction of isoxazole-derivative waste streams.

Section 3: Step-by-Step Disposal & Empty Container Protocol

Under the Resource Conservation and Recovery Act (RCRA), the disposal of the chemical itself is only half the battle; the management of the empty container is equally regulated.

Facility Transfer and Manifesting
  • Accumulation Limits: Monitor your satellite accumulation area. Do not exceed 55 gallons of hazardous waste or 1 quart of acute hazardous waste[5].

  • Transfer: Once the container is full or reaches its time limit (typically 90 to 180 days depending on your generator status), transfer it to the central accumulation area.

  • Manifesting: Ensure the environmental health and safety (EHS) team manifests the waste for "High-Temperature Incineration."

The Triple Rinse Protocol (40 CFR 261.7)

An "empty" container that held a hazardous chemical is still considered hazardous waste until it is properly decontaminated. To reclassify the container as non-hazardous solid waste, you must execute the EPA's Triple Rinse procedure[6],[7].

Methodology:

  • Complete Drainage: Empty the original container of 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole as much as physically possible into the active hazardous waste stream.

  • First Rinse: Add a compatible solvent (e.g., acetone or ethanol) equal to approximately 5% of the container's total volume. Cap the container securely.

  • Agitation: Vigorously agitate the container to ensure the solvent washes all internal surfaces, dissolving residual isoxazole/pyrrole compounds.

  • Rinsate Disposal: Uncap and drain the rinsate completely into your designated flammable hazardous waste container. Note: The rinsate is now hazardous waste.

  • Repeat: Repeat Steps 2 through 4 exactly two more times (for a total of three distinct rinses)[6].

  • Defacement: Remove or completely deface the original chemical label with a thick marker.

  • Final Disposal: Affix a "Triple Rinsed" sticker to the container. It can now be safely disposed of in standard municipal trash or glass recycling, depending on your facility's protocols[8].

Section 4: Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent vapor inhalation and environmental contamination.

  • Evacuation & PPE: Evacuate non-essential personnel. Don appropriate PPE, including nitrile gloves, chemical splash goggles, and a flame-retardant lab coat. Ensure all localized ignition sources are extinguished.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible absorbents like sawdust , as isoxazole derivatives are flammable[2].

  • Collection: Use non-sparking tools to sweep up the saturated absorbent. Place the material into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a compatible solvent (e.g., ethanol) to lift residual organic material, followed by a thorough wash with soap and water. Collect all liquid wash waste and add it to the hazardous waste container.

References

  • ChemicalBook. "5-METHYL-3-(1H-PYRROL-1-YL)ISOXAZOLE". ChemicalBook.
  • Fisher Scientific. "SAFETY DATA SHEET - Isoxazole". Fisher Scientific.
  • Environmental Protection Agency (EPA). "Incineration and Treatment of Hazardous Waste, Tenth Annual Research Symposium". EPA.gov.
  • Binghamton University Environmental Health and Safety. "Triple Rinse Procedure". Binghamton.edu.
  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide". Northwestern.edu.

Sources

Handling

Personal protective equipment for handling 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole

Executive Safety Summary & Risk Assessment Compound Class: Heteroaryl Intermediate (Pyrrolyl-Isoxazole) Primary Hazard Classification (Inferred/Analogous): Due to the specific nature of this building block, comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Assessment

Compound Class: Heteroaryl Intermediate (Pyrrolyl-Isoxazole) Primary Hazard Classification (Inferred/Analogous): Due to the specific nature of this building block, comprehensive toxicological data (LD50) may be limited.[1] In the absence of specific data, you must apply the Precautionary Principle , treating the substance as a Novel Chemical Entity (NCE) with the following default hazard profile based on structural analogs (e.g., 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole):

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed/inhaled).[1][2]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[2]

  • STOT-SE: Category 3 (May cause respiratory irritation).[2]

  • Reactivity: Pyrrole moieties are electron-rich and sensitive to oxidation and light; Isoxazole rings are generally stable but can cleave under strong reducing conditions.

Critical Directive: Handle this compound as a potential sensitizer and bioactive agent . Prevent all dermal contact and inhalation.[3][4][5]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a Chemical Hazard Banding (CHB) approach for organic heterocycles with incomplete toxicological profiles.

Protection CategoryRecommended SpecificationScientific Rationale
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (0.11 mm / 4 mil)2. Outer: Nitrile (Long-cuff, >0.14 mm / 6 mil)Permeation Defense: Pyrrole derivatives can act as solvents or permeators.[1] Double gloving creates a sacrificial outer layer. Change frequency: Immediately upon splash or every 2 hours.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Note: Safety glasses are insufficient for powders/fine crystals.Mucosal Protection: Isoxazole dusts are severe irritants. Goggles seal the orbital area against airborne particulates that safety glasses allow to bypass.
Respiratory N95 / P2 Particulate Respirator (Solids)Half-Mask with OV/P100 Cartridges (Liquids/Solutions)Aerosol Control: Weighing fluffy crystalline solids generates invisible micro-aerosols.[1] If handling >1g outside a hood, positive pressure respiratory protection is required.
Body Protection Lab Coat (High-Neck, Tyvek or Cotton/Poly Blend) + Chemical Resistant Apron (if handling solutions >100mL)Dermal Shielding: Prevents accumulation of dust on street clothes.[1] Tyvek is preferred for static-prone solids to prevent particle cling.

Engineering Controls & Containment

Primary Containment: Chemical Fume Hood[1]
  • Sash Height: Maintain at working height (approx. 18 inches / 45 cm).

  • Face Velocity: 80–100 fpm (0.4–0.5 m/s).

  • Positioning: Perform all weighing, transferring, and solvation at least 6 inches back from the sash plane to ensure laminar flow capture.[1]

Secondary Containment
  • Use spill trays (polypropylene or stainless steel) for all liquid handling.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Pyrrole derivatives often carry static charges, causing "fly-away" powder that increases inhalation risk.

Operational Protocol: Step-by-Step Handling

Phase A: Pre-Operational Setup
  • Verify Ventilation: Check fume hood monitor for green/safe status.

  • Barrier Prep: Don inner and outer gloves. Inspect for pinholes.

  • Decon Prep: Prepare a wash bottle with Ethanol/Water (70:30) and paper towels within the hood.

Phase B: Weighing & Transfer[1]
  • Tare: Place receiving vessel in the balance inside the hood.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle.

  • Seal: Cap the source container immediately after aliquoting.

  • Wipe Down: Wipe the exterior of the source container with the ethanol solution before returning to storage.

Phase C: Reaction & Solvation[1]
  • Solvent Choice: When dissolving, add solvent slowly to the solid.

  • Inertion: If the protocol allows, purge the headspace with Nitrogen or Argon. Pyrroles are susceptible to oxidative degradation (darkening) upon prolonged air exposure.

Phase D: Decontamination & Doffing[2][3][6][7][8][9]
  • Surface Decon: Wipe all tools and balance surfaces with ethanol/water.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Wash: Wash hands with soap and water immediately after leaving the lab.

Emergency Response & Disposal

Spill Management
  • Solid Spill (<5g): Cover with wet paper towels (to prevent dust), wipe up, and place in a sealed bag.[1]

  • Liquid Spill: Absorb with vermiculite or spill pads.

  • Decontaminant: Clean area with dilute surfactant (soap water) followed by ethanol.

Waste Disposal Streams
Waste TypeClassificationDisposal Method
Solid Waste Hazardous Organic SolidSegregate into "Solid Hazardous Waste" drum. Do not trash contaminated gloves.
Liquid Waste Halogenated/Non-HalogenatedDepends on solvent used. If dissolved in DMSO/DMF, use Non-Halogenated stream.
Sharps/Glass Contaminated SharpsChemically contaminated sharps container.

Safety Workflow Visualization

The following diagram illustrates the "Hierarchy of Controls" specifically applied to the handling of bioactive heterocyclic intermediates.

SafetyWorkflow Start Start: Handling 5-Methyl-3-(1H-pyrrol-1-yl)isoxazole RiskAssess 1. Risk Assessment (Assume Irritant/Bioactive) Start->RiskAssess PPE_Don 2. PPE Donning (Double Nitrile, Goggles, Lab Coat) RiskAssess->PPE_Don Eng_Check 3. Engineering Check (Fume Hood >80fpm) PPE_Don->Eng_Check Handling 4. Active Handling (Weighing/Reaction) Eng_Check->Handling Static_Risk Risk: Static/Dust Action: Anti-static gun + Wet Wipe Handling->Static_Risk If Powder Decon 5. Decontamination (Ethanol Wipe Down) Handling->Decon Static_Risk->Handling Mitigated Waste 6. Waste Disposal (Solid Haz Waste Stream) Decon->Waste

Caption: Operational workflow emphasizing the critical path from risk assessment to disposal, highlighting static mitigation during powder handling.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: Isoxazole Derivatives (General Hazard Profile). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole
Reactant of Route 2
5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole
© Copyright 2026 BenchChem. All Rights Reserved.